Sterigmatocystin (STE) is a polyketide mycotoxin produced as a toxic secondary metabolite by various filamentous fungi, primarily of the Aspergillus genus. First isolated in 1954 from Aspergillus versicolor cultures, sterigmatocystin has gained significant scientific attention due to its structural similarity to aflatoxin B1 (AFB1) and its concerning toxicological profile. This mycotoxin represents a key biosynthetic intermediate in the production of aflatoxins in certain fungal species, while serving as the final toxic metabolite in others such as Aspergillus nidulans and A. versicolor. The IARC has classified sterigmatocystin as a Group 2B carcinogen (possibly carcinogenic to humans), warranting thorough investigation of its properties and effects.
The chemical identity of sterigmatocystin is defined by its xanthone nucleus attached to a bifuran structure, forming a complex polycyclic system that underlies its biological activity. Its molecular formula is C₁₈H₁₂O₆, with a molar mass of 324.28 g/mol. The systematic IUPAC name for sterigmatocystin is (3aR,12cS)-8-Hydroxy-6-methoxy-3a,12c-dihydro-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one, reflecting its intricate heterocyclic architecture.
Table 1: Physicochemical Properties of Sterigmatocystin
| Property | Description | Significance |
|---|---|---|
| Molecular Formula | C₁₈H₁₂O₆ | Defines elemental composition |
| Molecular Weight | 324.28 g/mol | - |
| Physical Appearance | Pale yellow needles | Characteristic crystal morphology |
| Solubility | Readily soluble in methanol, ethanol, acetonitrile, benzene, and chloroform; low water solubility | Guides extraction solvent selection |
| Melting Point | Data not available in search results | - |
| Stability | Similar to aflatoxins in solution; phosphine gas depresses formation in cereals | Important for processing and storage |
| Fluorescence | Weak native fluorescence | Impacts detection method selection |
The bifuran ring system represents the pharmacophore responsible for sterigmatocystin's biological activity, particularly its genotoxic effects. This structural moiety enables metabolic activation to reactive intermediates that can form covalent adducts with cellular macromolecules including DNA and proteins. The planar polycyclic structure facilitates intercalation into DNA, further contributing to its genotoxicity.
The biosynthesis of sterigmatocystin follows a complex polyketide pathway originating from acetyl-CoA and malonyl-CoA precursors, involving more than 25 enzymatic reactions. The pathway represents a branched metabolic route that can lead to either sterigmatocystin as a final product or continue to aflatoxins in producing species.
Biosynthetic pathway of sterigmatocystin and its relationship to aflatoxin production
The genetic regulation of sterigmatocystin biosynthesis involves a cluster of genes, with aflR and aflS serving as key transcriptional regulators. The aflR gene encodes a sequence-specific DNA-binding protein that activates transcription of sterigmatocystin/aflatoxin pathway genes, while aflS enhances aflR-mediated activation. This biosynthetic cluster is highly conserved among Aspergillus species, with variations in the terminal steps determining whether the fungus produces sterigmatocystin or proceeds to aflatoxin production.
Table 2: Key Enzymes in Sterigmatocystin Biosynthesis
| Enzyme/Gene | Function | Catalytic Reaction |
|---|---|---|
| Polyketide Synthase | Initial condensation | Acetyl-CoA + Malonyl-CoA → Noranthrone |
| aflX (ordB) | Versicolorin B conversion | Involved in versicolorin B to A conversion |
| aflY (hypA) | Versicolorin A conversion | Multiple steps from versicolorin A to DMST |
| aflM (ver-1) | Versicolorin A conversion | Multiple steps from versicolorin A to DMST |
| aflN (verA) | Versicolorin A conversion | Multiple steps from versicolorin A to DMST |
| O-methyltransferase I | Final methylation | DMST to sterigmatocystin conversion |
Sterigmatocystin contamination has been documented in various agricultural commodities and food products, though typically at lower frequencies and concentrations compared to aflatoxins. The presence of sterigmatocystin is associated with inadequate storage conditions that promote fungal growth, particularly high moisture levels and temperate climates.
The frequency of natural occurrence appears to be less common than for major mycotoxins like aflatoxins and ochratoxin A, though this may partially reflect analytical limitations in detection rather than true absence from the food supply.
Sterigmatocystin exhibits a toxicological profile similar to aflatoxin B1, though it is generally considered less potent. The acute and chronic effects have been characterized in various animal models:
The molecular mechanisms underlying sterigmatocystin toxicity involve multiple interconnected pathways that disrupt cellular homeostasis:
Molecular mechanisms of sterigmatocystin-induced toxicity involving multiple cellular pathways
Metabolic Activation and Genotoxicity: Similar to aflatoxin B1, sterigmatocystin requires metabolic activation by cytochrome P450 enzymes (particularly CYP1A2 and CYP3A4) to its reactive epoxide form. This electrophilic intermediate can form covalent adducts with DNA, primarily at guanine residues, creating DNA sterigmatocystin-adducts that initiate mutagenesis and carcinogenesis. The epoxide is also capable of binding to proteins and other cellular macromolecules.
Oxidative Stress and Mitochondrial Dysfunction: Sterigmatocystin exposure induces reactive oxygen species (ROS) generation, leading to lipid peroxidation, protein oxidation, and oxidative DNA damage. This oxidative stress contributes to mitochondrial permeability transition, disruption of electron transport chain function, and ultimately apoptosis through cytochrome c release.
Cell Cycle Arrest and Apoptosis: Sterigmatocystin has been shown to cause cell cycle arrest at G₀/G₁ and G₂/M phases in human pulmonary cells and hepatocytes. This arrest is mediated through modulation of cyclins, CDKs, and CDK inhibitors. Prolonged cell cycle arrest can trigger apoptotic pathways through both intrinsic (mitochondrial) and extrinsic (death receptor) mechanisms.
Cellular Signaling Pathways: The toxin activates multiple signaling pathways including MAPK cascades (ERK, JNK, p38), which regulate cellular responses to stress and DNA damage. Additionally, sterigmatocystin has been reported to inhibit p21, a key regulator of the cell cycle and DNA synthesis, contributing to its genotoxic effects.
Effective analysis of sterigmatocystin requires efficient extraction and careful cleanup to minimize matrix effects:
Table 3: Analytical Methods for Sterigmatocystin Determination
| Method | Principle | Limit of Detection | Applications | Advantages/Limitations |
|---|---|---|---|---|
| TLC with AlCl₃ derivatization | Separation on silica plate, derivatization with AlCl₃, fluorescence detection | 20-50 μg/kg | Screening of grains, cheese | Low cost, low sensitivity, requires derivatization |
| HPLC-UV | Reverse-phase separation, UV detection | ~1 μg/kg | Rice, processed foods | Moderate sensitivity, matrix interference |
| HPLC-FLD with post-column derivatization | Separation, post-column AlCl₃ reaction, fluorescence detection | Comparable to TLC | Various food matrices | Improved sensitivity over native fluorescence |
| LC-MS/MS with ESI+ | LC separation, tandem MS detection with electrospray ionization | 0.5 μg/kg | Grains, food products | High sensitivity and specificity, requires expensive instrumentation |
| GC-MS | Derivatization, GC separation, MS detection | 5 μg/kg | Wheat, processed foods | Good sensitivity, requires derivatization |
| Immunoassays | Antibody-based detection | Variable | Screening applications | Rapid, field-deployable, semi-quantitative |
Analytical workflow for sterigmatocystin determination in food and environmental samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray positive ionization has emerged as the most sensitive and specific approach for sterigmatocystin determination:
Currently, no country has established specific legislative limits for sterigmatocystin in food or feed, unlike the comprehensive regulations for aflatoxins. However, some risk assessment bodies have proposed guidance values:
Future regulatory developments will depend on improved occurrence data generated through advanced analytical methods and better characterization of human exposure pathways and health impacts.
Sterigmatocystin represents a significant mycotoxin contaminant requiring serious consideration in food safety and public health. Its structural relationship to aflatoxins, potent toxicity, and widespread occurrence in various food commodities and environments necessitate continued vigilance and research. Key areas for future investigation include:
The production of sterigmatocystin, a polyketide, begins with acetyl-CoA and malonyl-CoA and proceeds through a series of enzymatic reactions. The pathway involves several key anthraquinone intermediates before forming the final xanthone structure of STC [1] [2].
The diagram below illustrates the core biosynthetic pathway from a key early intermediate to sterigmatocystin:
Core biosynthetic pathway of sterigmatocystin in Aspergillus versicolor [1]
The expression of the STC biosynthetic gene cluster is primarily controlled by the aflR-aflS gene pair [1]. The AflR protein is the central pathway-specific transcription factor that binds to the promoter of STC biosynthetic genes and activates their expression. The AflS protein, located adjacent to AflR, is believed to assist AflR in its regulatory function [1].
Beyond this specific pair, global regulators also exert control, linking STC production to fungal development and environmental cues. The velvet complex (VelB-VeA-LaeA) is a crucial global regulator, with LaeA acting as a master regulator of secondary metabolism by likely modifying chromatin structure to activate the STC gene cluster [3]. Developmental regulators also interact with the pathway; for example, in the model fungus Aspergillus nidulans, the AslA protein acts as a negative regulator of STC production, illustrating the complex interplay between sporulation and toxin synthesis [3].
The production of STC is strongly influenced by the fungus's environment and available nutrients.
Accurate detection and quantification of STC require sophisticated analytical techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity [6] [5] [7].
The table below summarizes a detailed protocol for extracting and quantifying STC from a solid matrix like grain or air filters [7]:
| Protocol Step | Specific Details |
|---|---|
| Sample Preparation | Weigh single grains of conidia-laden rice. |
| Internal Standard | Spike 40 ng of (^{13}\text{C})-labeled sterigmatocystin in acetonitrile onto control grains. |
| Extraction | Add 1 mL of extraction solution (99% acetonitrile, 1% acetic acid). Shake for 90 min. |
| Centrifugation | Centrifuge for 3 min at 1962× g. |
| Sample Preparation for Injection | Transfer 700 µL of supernatant to a vial; dry under a gentle nitrogen stream. Reconstitute in 800 µL (for grain) or 200 µL (for air filters) of injection solution (69% water, 30% methanol, 1% acetic acid); vortex for 30 s. |
| LC-MS/MS Analysis | Inject 10 µL. Use a C18 column with a gradient mobile phase (aqueous: 99% H₂O, 1% acetic acid; organic: 99% methanol, 1% acetic acid; both with 10 mM ammonium acetate). |
| Detection & Quantification | Precursor ion: 325.159 Da ([M+H]⁺). Product ions: 310.086 and 280.964 Da. |
Understanding the biosynthesis and regulation of sterigmatocystin is critical for several fields. It provides a model system for studying the larger and more complex aflatoxin biosynthesis pathway [4] [8]. This knowledge can inform strategies to control mycotoxin contamination in food supplies and damp indoor environments [6] [5]. Furthermore, elucidating the regulatory networks offers potential targets for novel antifungal compounds or interventions to suppress toxin production [3].
Sterigmatocystin (ST) represents the penultimate biosynthetic precursor to aflatoxin B1 (AFB1) in the metabolic pathways of various Aspergillus species, particularly A. flavus and A. parasiticus [1] [2]. These structurally related mycotoxins have garnered significant scientific attention due to their potent carcinogenic properties and widespread contamination of agricultural commodities, posing substantial threats to global food safety and public health [3] [4]. The structural similarity between these compounds arises from their characteristic bifuran ring structure, which constitutes the reactive moiety responsible for their biological activity and DNA-binding capabilities [3]. Understanding the precise biosynthetic relationship between ST and AFB1 is crucial for developing effective control strategies and mitigating the economic and health impacts associated with these toxins.
The significance of ST in the AFB1 biosynthetic pathway extends beyond its role as a mere intermediate. From a toxicological perspective, ST itself exhibits considerable carcinogenic and mutagenic properties, though its potency is generally considered less than that of AFB1 [1] [4]. The International Agency for Research on Cancer (IARC) has classified ST as Group 2B (possibly carcinogenic to humans), while AFB1 is classified as Group 1 (carcinogenic to humans) [1] [2]. From a research standpoint, the ST biosynthetic pathway in A. nidulans serves as an important model system for studying aflatoxin biosynthesis regulation, as this organism is classified as BSL-1 and thus safer to work with than the BSL-2 aflatoxigenic species [1]. This has enabled significant advances in understanding the genetic and environmental factors that regulate mycotoxin production.
The biosynthesis of AFB1 from ST occurs in the final stages of a complex metabolic pathway comprising approximately 27 enzymatic reactions that begin with acetyl-CoA and malonyl-CoA as primary building blocks [5] [6]. The pathway involves a branching point at versicolorin A, where the metabolic stream diverges to form both B-type and G-type aflatoxins, with ST representing a key intermediate specifically in the AFB1 branch [3] [5]. The conversion of ST to AFB1 requires two critical enzymatic transformations: first, the methylation of ST to form O-methylsterigmatocystin (OMST), followed by a series of oxidative rearrangements to form the final AFB1 molecule [2] [7].
The enzymatic conversion begins with a methyltransferase activity that transfers a methyl group from S-adenosyl methionine (SAM) to ST, resulting in the formation of OMST [2] [7]. This reaction is catalyzed by O-methyltransferase B encoded by the aflO (omtB) gene [3]. Subsequently, an oxidoreductase encoded by the aflQ (ordA) gene performs an oxidative cleavage of the aromatic ring and Baeyer-Villiger oxidation, leading to the characteristic cyclopentenone ring of AFB1 [3] [2]. This final transformation represents one of the most complex biochemical rearrangements in the pathway, converting the planar xanthone structure of ST to the distinct coumarin-cyclopentenone structure that characterizes AFB1 [4].
Table 1: Comparative Analysis of Sterigmatocystin and Aflatoxin B1 Biosynthetic Pathways
| Feature | Sterigmatocystin (ST) | Aflatoxin B1 (AFB1) |
|---|---|---|
| Biosynthetic Position | Penultimate precursor | Final product |
| Structural Features | Xanthone nucleus with bifuran ring [8] | Coumarin-cyclopentenone with bifuran ring [4] |
| Key Producing Species | A. nidulans, A. versicolor [1] | A. flavus, A. parasiticus [2] |
| Gene Cluster Homology | 55-75% with AF cluster [5] | Reference standard |
| Regulatory Genes | aflR, aflS [3] | aflR, aflS [5] |
| Cluster Size | Approximately 60 kb | 75 kb [9] |
The biosynthetic pathways for both ST and AFB1 are governed by gene clusters containing all necessary genes for their production [6] [9]. In A. nidulans, the ST gene cluster shares significant homology (55-75%) with the AF cluster in A. flavus and A. parasiticus, reflecting their evolutionary relationship and common biosynthetic origin [5]. Both clusters include approximately 30 genes organized in a similar sequential arrangement that mirrors the enzymatic steps in the pathway [9]. This gene organization enables coordinated regulation of the entire biosynthetic pathway, ensuring efficient channeling of intermediates through the complex metabolic sequence.
The diagram below illustrates the complete biosynthetic pathway from sterigmatocystin to aflatoxin B1, highlighting the key enzymatic steps and intermediates:
Figure 1: Biosynthetic pathway from sterigmatocystin to aflatoxin B1 showing key enzymatic conversions. The pathway involves methylation followed by oxidative rearrangement to form the characteristic cyclopentenone ring of AFB1.
The genetic basis for AFB1 biosynthesis is governed by a 75-kb gene cluster located on chromosome III in both A. flavus and A. parasiticus, approximately 80 kb from the telomere [9]. This cluster contains approximately 30 genes that encode the enzymatic machinery required for the complete biosynthetic pathway from primary metabolites to the final AFB1 product [5] [9]. The homologous ST cluster in A. nidulans exhibits a similar organization but is somewhat more compact, spanning approximately 60 kb of genomic DNA [5]. The sequential arrangement of genes within these clusters generally mirrors the order of enzymatic steps in the biosynthetic pathway, facilitating efficient co-regulation and channeling of metabolic intermediates.
The cluster contains genes encoding various enzyme classes including polyketide synthases (PKS), fatty acid synthases (FAS), cytochrome P450 monooxygenases, oxidoreductases, methyltransferases, and dehydrogenases [3] [5]. Key genes directly involved in the ST to AFB1 conversion include aflO (omtB), which encodes the O-methyltransferase B responsible for converting ST to OMST, and aflQ (ordA), which encodes the oxidoreductase that catalyzes the final conversion of OMST to AFB1 [3] [2]. Additional genes in the cluster handle earlier steps in the pathway, including aflC (pksA) encoding the polyketide synthase that initiates the pathway, and aflD (nor-1) that encodes a reductase involved in the conversion of norsolorinic acid to averantin [5].
The expression of genes in the AF/ST cluster is primarily regulated by the aflR-aflS system [3] [5]. The aflR gene encodes a sequence-specific DNA-binding protein that activates transcription of pathway genes by binding to the promoter region of target genes [5] [9]. The aflS (formerly called aflJ) gene encodes a co-regulator that enhances AFLR activity, though its precise mechanism remains under investigation [3]. This regulatory pair coordinates the expression of all pathway genes in response to developmental and environmental signals, ensuring that toxin production occurs under appropriate conditions.
The expression of the AF/ST cluster is influenced by multiple environmental factors including nutrient availability, temperature, pH, and oxidative stress [5]. Notably, ST production in A. nidulans is subject to carbon catabolite repression, but interestingly, this regulation operates independently of the general carbon catabolite repressor CreA when glucose is used as the sole carbon source [1]. Instead, regulation appears to involve a regulator of G0 that transmits the glucose signal to downstream targets [1]. Other environmental factors such as oxidative stress and nitrogen source also significantly impact cluster gene expression, often through complex interactions with global regulatory networks that extend beyond the cluster-specific regulators.
Both ST and AFB1 exert their carcinogenic effects through a common mechanism involving metabolic activation to reactive epoxide intermediates that form covalent adducts with cellular DNA [4]. The bifuran ring present in both molecules serves as the site for metabolic activation by cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4 in humans), resulting in the formation of highly reactive epoxide intermediates [2] [4]. For AFB1, this produces the exo-AFB1-8,9-epoxide, while ST metabolism yields the exo-ST-1,2-epoxide [4]. These electrophilic intermediates preferentially attack the N7 position of guanine residues in DNA, forming covalent adducts that can lead to miscoding during DNA replication.
The specific DNA adducts formed include AFB1-N7-Gua and its hydrolysis product AFB1-FAPY for aflatoxin, and ST-N7-Gua for sterigmatocystin [4]. These adducts preferentially induce G→T transversion mutations in specific genomic contexts, with AFB1 showing strong hotspot activity in 5'-CGC-3' and 5'-CGG-3' sequences, while ST displays a more modest mutational preference for 5'-CGG-3' contexts [4]. The distinct mutational spectra arise from differences in how the two molecules interact with DNA, influenced by their structural differences—specifically, the planar xanthone structure of ST versus the puckered cyclopentenone ring of AFB1 [4]. These differential interactions with chromatin and DNA repair machinery contribute to their unique mutational signatures.
Table 2: Comparative Toxicological Profiles of Sterigmatocystin and Aflatoxin B1
| Toxicological Parameter | Sterigmatocystin (ST) | Aflatoxin B1 (AFB1) |
|---|---|---|
| IARC Classification | Group 2B (Possible human carcinogen) [1] | Group 1 (Human carcinogen) [2] |
| Primary Target Organ | Liver, Kidneys [8] | Liver [2] |
| Mutagenic Potency | Moderate [4] | High [4] |
| Characteristic Mutation | G→T transversions [4] | G→T transversions [2] [4] |
| Primary DNA Adduct | ST-N7-Gua [4] | AFB1-N7-Gua [4] |
| Hepatocellular Carcinoma Association | Limited human data | Strong association, especially with HBV co-exposure [2] |
| LD50 in Rats (oral) | 120-166 mg/kg [8] | 7.2-17.9 mg/kg [2] |
The toxicological profiles of ST and AFB1 share similarities but differ significantly in potency. Both compounds are primarily hepatotoxic and hepatocarcinogenic, though ST also demonstrates considerable nephrotoxicity [8]. In animal studies, both toxins cause hepatocellular necrosis, hemorrhages, and ultimately hepatocellular carcinoma with chronic exposure [1] [2]. However, AFB1 is substantially more potent, with estimates suggesting ST is approximately 1/10 as potent a carcinogen as AFB1 based on rodent tumorigenicity studies [1]. This difference in potency is reflected in their acute toxicity values, with AFB1 having a much lower LD50 in rodent models compared to ST [2] [8].
The mutagenic potency of AFB1 significantly exceeds that of ST, as demonstrated in recent studies using mouse embryo fibroblasts (MEFs) with metabolic activation [4]. AFB1 exhibits a strong, dose-dependent increase in mutation frequency, while ST shows a more modest mutagenic response [4]. This differential mutagenicity correlates with their respective carcinogenic potencies and likely stems from differences in the efficiency of metabolic activation, stability of the epoxide intermediates, and the structural features that influence DNA adduct formation and persistence. The distinct mutational signatures of these toxins provide potential biomarkers for distinguishing their exposure in human populations and understanding their respective contributions to carcinogenesis.
The analysis of ST and AFB1 in food and feed matrices presents significant challenges due to their typically low concentration levels and the complexity of biological matrices. Extraction of ST commonly employs solvent systems based on acetonitrile and 4% aqueous potassium chloride, though other organic solvents like chloroform, methanol, and ethanol are also effective due to ST's favorable solubility properties [1]. For AFB1, similar extraction approaches are used, often followed by immunoaffinity column cleanup to improve sensitivity and specificity [2]. Both toxins are relatively stable in solution, though they can degrade under harsh conditions, with phosphine gas reported to suppress ST formation in stored cereals [1].
Several analytical techniques are employed for the detection and quantification of these mycotoxins:
Chromatographic Methods: Thin-layer chromatography (TLC) offers a economical screening approach but has limited sensitivity (20-50 μg/kg for ST) [1]. High-performance liquid chromatography (HPLC) coupled with UV, fluorescence, or mass spectrometric detection provides significantly improved sensitivity and specificity [8]. For ST, sensitivity can be enhanced using post-column derivatization with aluminum chloride to induce fluorescence [1].
Immunoassays: Enzyme-linked immunosorbent assays (ELISA) provide rapid, cost-effective screening for both ST and AFB1 [8]. These assays utilize specific antibodies that recognize distinct epitopes on each toxin molecule and are suitable for high-throughput analysis of multiple samples.
Advanced Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sensitive, specific quantification of both toxins simultaneously [8]. This approach enables multi-mycotoxin analysis in complex matrices with detection limits reaching parts-per-trillion levels.
The assessment of ST and AFB1 toxicity requires metabolic activation to generate their reactive epoxide metabolites [4]. The following protocol outlines a standardized approach using mammalian cell systems:
Metabolic Activation System Preparation: Prepare S9 fraction from aryl hydrocarbon-induced rat liver containing cytochrome P450 enzymes. Supplement with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.4 U/mL glucose-6-phosphate dehydrogenase) [4].
Cell Culture and Treatment: Use gptΔ C57BL/6J mouse embryo fibroblasts (MEFs) or other appropriate mammalian cell lines. Culture cells in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum at 37°C in 5% CO₂. Treat cells with toxins (0-1 μM range) in the presence of the S9 activation system for 2-4 hours [4].
Cytotoxicity Assessment: Measure cell viability using MTT assay or similar approach following 24-72 hours exposure. Calculate IC₅₀ values from dose-response curves [4].
Mutagenicity Analysis: For mutation frequency determination, use the gpt delta mouse model system or similar mutagenesis reporter systems. Allow 7-10 days expression time after toxin treatment before mutant selection [4].
Mutational Spectrum Analysis: Isolate genomic DNA from mutant clones and sequence target genes using high-resolution duplex sequencing. Analyze mutational patterns and contexts to generate characteristic mutational signatures [4].
The experimental workflow for assessing the mutagenicity of these toxins is summarized below:
Figure 2: Experimental workflow for assessing sterigmatocystin and aflatoxin B1 cytotoxicity and mutagenicity using metabolic activation systems.
Currently, stringent regulatory limits exist for AFB1 in food and feed commodities worldwide, with the U.S. FDA setting a limit of 20 μg/kg in food products and the European Union establishing even lower thresholds for certain commodities [4]. In contrast, no specific regulations exist for ST in most jurisdictions, reflecting the more limited data on its occurrence and human health impacts [1]. This regulatory disparity may require reevaluation as emerging evidence suggests ST exposure may be more common than previously recognized, particularly in water-damaged buildings and certain food commodities [1]. The structural and biosynthetic relationship between ST and AFB1 suggests that control strategies targeting the common pathway could simultaneously reduce both toxins.
Future research directions should focus on several key areas:
Comprehensive Exposure Assessment: Improved analytical methods with greater sensitivity are needed to better characterize ST occurrence in the food chain and human environments [1].
Molecular Epidemiological Studies: Research linking specific ST exposure to human health outcomes, particularly using the newly identified mutational signatures as biomarkers [4].
Integrated Control Strategies: Development of novel approaches targeting the common biosynthetic pathway to simultaneously reduce both ST and AFB1 contamination [3] [9].
Climate Change Impacts: Investigation of how changing environmental conditions may affect the geographic distribution of ST-producing fungi and subsequent human exposure patterns [4].
Sterigmatocystin (STC) is a polyketide mycotoxin produced by various Aspergillus species, most notably A. versicolor and A. nidulans, with significant implications for food safety and human health. As the penultimate precursor to aflatoxin B1 in the biosynthetic pathway, STC shares structural similarities and biological activities with this more widely studied mycotoxin, though it is generally considered less potent [1] [2]. The International Agency for Research on Cancer (IARC) classifies STC as a Group 2B carcinogen (possibly carcinogenic to humans) based on sufficient evidence of carcinogenicity in animal studies, though human epidemiological data remain limited [1] [2].
The study of STC has gained increased attention in recent years due to several factors: its contamination of various food commodities including grains, spices, cheese, and coffee; its presence in water-damaged buildings where producing fungi proliferate; and emerging research revealing its potential anti-cancer properties at specific concentrations through novel mechanisms of action [3] [4] [5]. This dual nature of STC—as both a public health concern and a potential therapeutic agent—makes it a compelling subject for ongoing research, particularly for professionals in toxicology, drug development, and food safety.
Sterigmatocystin is characterized by a xanthone nucleus attached to a bisfuran structure, which confers its biological activity and similarity to aflatoxins [1] [2]. The systematic IUPAC name for STC is (3aR,12cS)-8-Hydroxy-6-methoxy-3a,12c-dihydro-7H-furo[3′,2′:4,5]furo[2,3-c]xanthen-7-one, with a molecular formula of C~18~H~12~O~6~ and a molar mass of 324.28 g/mol [1]. The compound typically forms pale yellow needles and demonstrates specific solubility characteristics that influence its extraction and analysis methods [1].
Table 1: Basic Chemical Properties of Sterigmatocystin
| Property | Description |
|---|---|
| Chemical Formula | C~18~H~12~O~6~ |
| Molar Mass | 324.28 g/mol |
| Appearance | Pale yellow needles |
| Solubility | Readily soluble in methanol, ethanol, acetonitrile, benzene, and chloroform; slightly soluble in ethanol, methanol, and diethyl ether; insoluble in petroleum ether and water [1] [2] |
| Stability | Similar to aflatoxins in solution; phosphine gas depresses formation in cereals [1] |
STC-producing fungi are widely distributed in nature, with contamination reported in various agricultural commodities and food products worldwide. The presence of STC has been documented in mouldy grain, green coffee beans, cheese, spices, and animal feed, though comprehensive survey data remain limited compared to other mycotoxins like aflatoxins [1] [2] [5]. Recent studies have identified STC contamination in fennel seeds (Foeniculum vulgare) marketed in India, highlighting the potential for spice contamination, which represents a significant food safety concern given the global trade of these commodities [5].
Beyond food products, STC has been frequently detected in water-damaged buildings where Aspergillus versicolor colonizes building materials, carpets, and other substrates [1] [4]. This environmental exposure route presents potential public health concerns, particularly in areas with moisture problems and inadequate ventilation. The frequency of natural STC contamination appears less common than aflatoxins, though this may partially reflect limitations in analytical sensitivity rather than actual occurrence patterns [1].
Sterigmatocystin demonstrates dose-dependent toxicity across multiple organ systems, with the liver being the primary target organ. The acute toxicity profile varies considerably between species and administration routes, with reported LD~50~ values ranging from 32 mg/kg for intraperitoneal administration in vervet monkeys to over 800 mg/kg in mice via oral administration [1].
Table 2: Acute Toxicity Profiles of Sterigmatocystin in Animal Models
| Species | Administration Route | LD~50~ | Key Observations |
|---|---|---|---|
| Mice | Oral | >800 mg/kg | Highest tolerance among documented species [1] |
| Wistar Rats (Male) | Oral | 166 mg/kg | 10-day LD~50~ [1] |
| Wistar Rats (Female) | Oral | 120 mg/kg | 10-day LD~50~ [1] |
| Rats (Male) | Intraperitoneal | 60-65 mg/kg | 10-day LD~50~ [1] |
| Vervet Monkeys | Intraperitoneal | 32 mg/kg | 10-day LD~50~ [1] |
Chronic exposure to STC produces more consistent pathological findings across species. In rodent models, prolonged administration results in hepatocellular damage, kidney lesions, and gastrointestinal effects including diarrhea [1] [6]. Cattle exposed to feed containing approximately 8 mg/kg STC and contaminated with Aspergillus versicolor exhibited bloody diarrhea, reduced milk production, and in severe cases, mortality [1]. These findings demonstrate the significant veterinary and agricultural implications of STC contamination in animal feed supplies.
The carcinogenic potential of STC has been extensively documented in animal studies, establishing it as a potent hepatocarcinogen with multi-organ carcinogenic potential. Chronic administration of STC in rodent models produces dose-dependent increases in tumor incidence, with particularly striking effects in the liver [1] [6] [2].
Hepatic Carcinogenicity: Rats fed 5-10 mg/kg of STC for two years developed hepatocellular carcinomas at a 90% incidence rate, demonstrating the potent carcinogenic effect of prolonged exposure [1]. The hepatocarcinogenic activity of STC is estimated to be approximately 1/10 to 1/1000 that of aflatoxin B1, though this varies based on species and exposure conditions [1] [2].
Multi-Organ Carcinogenesis: Beyond liver tumors, STC administration induces pulmonary tumors in mice, renal lesions, and alterations in liver and kidneys of African Green monkeys [1]. Dermal application of STC generates both skin and hepatic tumors in rat models, indicating multiple routes of exposure can lead to carcinogenic outcomes [1]. Mouse studies have documented STC-induced lung adenocarcinoma and atypical hyperplasia of the glandular stomach, demonstrating the broad tissue susceptibility to its carcinogenic effects [6] [4].
Species Susceptibility: The carcinogenic response to STC varies considerably between species, with rodents generally demonstrating higher susceptibility than primates, though the database for non-rodent species remains limited [1]. This variability highlights the challenges in extrapolating animal carcinogenicity data to human risk assessment.
Sterigmatocystin exerts its carcinogenic effects primarily through genotoxic mechanisms that initiate the carcinogenesis process. The fundamental genotoxic event involves metabolic activation to a reactive intermediate that forms covalent adducts with cellular DNA [6] [4] [2].
Metabolic Activation: Similar to aflatoxin B1, STC undergoes cytochrome P450-mediated biotransformation to form STC-1,2-epoxide, a highly reactive electrophilic species [2]. This epoxide interacts with nucleophilic sites in DNA, primarily forming 1,2-dihydro-2-(N~7~-guanyl)-1-hydroxy STC adducts that initiate the mutagenic process [2].
DNA Damage Response: Treatment of human pulmonary cells (BEAS-2B and A549) with STC induces significant DNA damage as demonstrated by alkaline comet assays, with clear visualization of comet tails indicating fragmented DNA [4]. This damage triggers phosphorylation of histone H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks that activates the cellular repair machinery [4].
The following diagram illustrates the primary genotoxicity pathway of sterigmatocystin:
Figure 1: Molecular Pathway of Sterigmatocystin Genotoxicity and DNA Damage
Beyond direct DNA damage, STC significantly impacts cell cycle progression and programmed cell death pathways, contributing to its carcinogenic potential. Multiple studies have demonstrated that STC induces G2/M phase arrest in various cell types, including human pulmonary cells, mouse embryo fibroblasts, and human esophageal epithelial cells [4].
The molecular basis for cell cycle arrest involves STC-mediated deregulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. In human bronchial epithelial cells (BEAS-2B), STC exposure downregulates key cell cycle regulators including CDK1, Cyclin B1, and Cyclin A, effectively halting progression through the G2/M checkpoint [4]. This arrest provides time for DNA repair before mitosis but may also select for cells with mutations if damage is not adequately repaired.
Simultaneously, STC modulates apoptotic pathways through both intrinsic and extrinsic mechanisms. In liver cancer cells, STC induces mitochondrial-mediated apoptosis characterized by cytochrome c release, caspase activation, and altered expression of Bcl-2 family proteins [3]. Recent research has identified that STC specifically downregulates XIAP (X-linked Inhibitor of Apoptosis Protein), a key negative regulator of caspase activity, thereby promoting apoptotic cell death in transformed cells [3].
Paradoxically, while STC functions as a carcinogen through the mechanisms described above, recent evidence indicates it can also induce cell death in specific cancer contexts, revealing a potential therapeutic application at controlled concentrations [3]. In liver cancer models, STC treatment induces both apoptotic and autophagic cell death through XIAP suppression, demonstrating a novel mechanism that could be exploited therapeutically [3].
This dual activity underscores the dose-response complexity of toxicological agents, where high-level environmental exposure promotes carcinogenesis, while controlled, targeted administration may selectively eliminate cancer cells through specific molecular pathways.
The following diagram illustrates the opposing effects of STC based on exposure context:
Figure 2: Dual Effects of Sterigmatocystin Based on Exposure Context
Accurate determination of STC in various matrices requires rigorous sample preparation to isolate the analyte from complex biological or food matrices while minimizing interferences. Established protocols typically begin with extraction using acetonitrile-water mixtures or specifically acetonitrile with 4% aqueous potassium chloride (9:1 ratio) [1] [7]. This solvent system effectively extracts STC while precipitating proteins and other macromolecules that could interfere with subsequent analysis.
Following initial extraction, cleanup procedures are essential to remove co-extracted compounds that may compromise detection specificity. Solid-phase extraction (SPE) using HLB (Hydrophilic-Lipophilic Balance) cartridges has been successfully employed for plant-based food samples, providing excellent recovery rates while effectively removing matrix interferences [7]. Alternative cleanup approaches include immunoaffinity columns with STC-specific antibodies when available, though these materials are less commonly commercialized than for other mycotoxins like aflatoxins.
Several analytical techniques have been developed for STC determination, with varying levels of sensitivity, specificity, and throughput depending on the application requirements.
Table 3: Analytical Methods for Sterigmatocystin Detection
| Method | Principles | Sensitivity | Applications | Limitations |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Separation on silica plates, visualization with AlCl~3~ and heating | 20-50 μg/kg [1] | Initial screening, qualitative analysis | Limited sensitivity and specificity [1] |
| High-Performance Liquid Chromatography (HPLC) | Reverse-phase separation with UV or fluorescence detection | Improved with post-column AlCl~3~ reaction [1] | Food and feed analysis | Native UV absorbance or fluorescence limited [1] |
| HPLC-MS/MS | LC separation with tandem mass spectrometry detection | 0.5-0.8 μg/kg in plant foods [7] | Confirmatory analysis, complex matrices | High equipment cost, requires expertise [7] |
| Immunoassays | Antibody-based detection | Varies by kit | High-throughput screening | Potential cross-reactivity, less quantitative [2] |
The current gold standard for STC analysis is isotope dilution HPLC-MS/MS, which provides exceptional sensitivity and specificity while compensating for matrix effects and recovery variations [7]. This approach has demonstrated limits of detection reaching 0.5 μg/kg for wheat and maize, and 0.8 μg/kg for peanut and soybean, with excellent precision (intra-day RSD <7.5%) and recovery rates (88.2-105%) [7].
Currently, no country has established legislated limits for STC in food or feed, primarily due to perceptions that its natural occurrence is less frequent than other mycotoxins like aflatoxins [1] [2]. However, this regulatory position may require reevaluation as improved analytical methods with greater sensitivity reveal more frequent contamination than previously recognized, and as research continues to elucidate the full spectrum of STC's toxicological effects.
The California Department of Health Services has derived a 'no significant risk' intake level of 8 μg/kg body weight/day for a 70 kg adult based on TD~50~ values from the Cancer Potency Database [1]. This risk assessment approach provides a scientific basis for potential future regulatory actions should exposure data indicate significant public health concerns.
The European Food Safety Authority (EFSA) has acknowledged the potential for STC contamination in food and feed, highlighting the need for more comprehensive occurrence data to inform evidence-based risk management decisions [2]. This recognition reflects growing awareness of STC as a potential food safety hazard, even in the absence of specific regulatory limits.
Sterigmatocystin represents a significant mycotoxin with demonstrated carcinogenic potential in animal studies, structural and mechanistic similarities to aflatoxin B1, and widespread occurrence in various food commodities and environmental settings. While current regulations have not established specific limits for STC, ongoing research continues to elucidate its toxicological mechanisms and potential health impacts.
Important research gaps remain in several areas: the quantitative assessment of human exposure through different routes, the potential synergistic effects with other mycotoxins, the molecular basis for its recently discovered anti-cancer properties, and the development of cost-effective monitoring strategies for resource-limited settings. Additionally, the dual nature of STC—as both a carcinogen and potential therapeutic agent—warrants careful investigation to understand the dose-response relationships and conditions under which these opposing effects manifest.
For researchers and drug development professionals, STC presents both a challenge and an opportunity: understanding its carcinogenic mechanisms informs safety assessment, while elucidating its selective cytotoxicity against cancer cells may reveal novel therapeutic targets for oncology drug development.
Sterigmatocystin exerts its toxic effects through several interconnected cellular mechanisms, with oxidative stress as a central theme [1].
As a precursor in the aflatoxin biosynthetic pathway, STE is often compared to Aflatoxin B1 (AFB1). The table below summarizes key comparative data.
| Toxicological Parameter | Sterigmatocystin (STE) | Aflatoxin B1 (AFB1) | References |
|---|---|---|---|
| IARC Carcinogenicity Classification | Group 2B (Possible human carcinogen) | Group 1 (Known human carcinogen) | [1] [3] |
| In vitro Cytotoxicity (with metabolic activation) | Less cytotoxic than AFB1 in MEFs | Highly cytotoxic; near-complete growth inhibition at 1 µM | [2] |
| Mutagenic Potency (with metabolic activation) | Modest, dose-dependent increase in mutation frequency | Strong, dose-dependent increase; more potent mutagen | [2] |
| Primary Mutational Signature | GC→TA transversions, pattern resembles oxidative stress | GC→TA transversions, with specific sequence hotspots (e.g., 5'-CGC-3') | [2] |
| Acute Toxicity (Oral LD50 in rats) | ~60 mg/kg body weight | ~6 mg/kg body weight | [3] |
| Effect on Porcine Oocyte Maturation | Impairs maturation; reduces blastocyst formation rate | Known to impair mammalian oocyte developmental competence | [1] |
Research on STE utilizes various in vitro and in vivo models. Key methodologies from recent studies are outlined below.
In Vitro Oocyte Maturation Model (Porcine) [1]
Cell-Based Cytotoxicity and Mutagenicity (Mouse Embryo Fibroblasts, MEFs) [2]
Zebrafish Embryo Microinjection Model [3]
The following diagram illustrates the workflow for a comprehensive STE toxicity study integrating multiple models.
STE toxicity research workflow integrating in vivo, in vitro, and specialized models.
Several physical, chemical, and biological approaches have been explored to remove or degrade STE.
Sterigmatocystin interferes with DNA synthesis largely through its genotoxic activity. The table below summarizes the key mechanisms:
| Mechanism | Description | Key Experimental Evidence |
|---|---|---|
| Metabolic Activation & DNA Adduct Formation | STC is metabolized primarily by cytochrome P450 enzymes to a highly reactive exo-ST-1,2-epoxide. This epoxide forms covalent bonds with DNA, creating primary adducts like 1,2-dihydro-2-(N7-guanyl)-1-hydroxysterigmatocystin (ST-N7-Gua) [1]. These adducts distort the DNA helix and impede the replication machinery [1]. | Detection of ST-N7-Gua adducts in vitro; use of metabolic activation systems (e.g., rodent liver S9 fraction) to demonstrate a significant increase in cytotoxicity and mutagenicity [1]. |
| Induction of Oxidative Stress | STC exposure can induce oxidative stress, leading to DNA damage such as strand breaks and base modifications. This adds to the genotoxic load, further challenging DNA replication and repair systems [2]. | Observations of a mutational spectrum resembling oxidative damage and a marked decrease in cell proliferation in various mammalian cells [2] [1]. |
| Alteration of DNA Repair Gene Expression | STC exposure dynamically regulates the expression of DNA repair genes. In common carp, a significant upregulation of OGG1 (a key base excision repair gene) and other DNA repair genes was detected 24 hours after exposure. This is interpreted as a cellular response to the toxin-induced DNA damage [3]. | Time-course studies (e.g., 8, 16, 24 hours) in model organisms, measuring gene expression changes in tissues like the hepatopancreas using molecular biology techniques [3]. |
| Cell Cycle Arrest & Apoptosis | By causing significant DNA damage, STC can trigger cell cycle arrest, particularly in the G1/S phase. This halt allows time for repair, but if the damage is too severe, it leads to programmed cell death (apoptosis), effectively inhibiting DNA synthesis and cell proliferation [2]. | In vitro assays showing activation of apoptosis pathways and cell cycle arrest in treated mammalian cells [2]. |
Researchers use various models to study STC's DNA-damaging effects. The following diagram illustrates a typical workflow for generating high-resolution mutational spectra in mammalian cells:
This workflow, particularly using mouse embryo fibroblasts (MEFs), has been key in delineating the unique mutational fingerprint of STC, which is dominated by G:C→T:A transversions but differs from the signature of the related mycotoxin Aflatoxin B1 [1].
For a more targeted assessment of the cellular response to DNA damage, the expression of key genes can be monitored. The diagram below outlines a protocol for a gene expression time-course study:
This approach has successfully shown that STC stimulates the expression of DNA repair genes like OGG1 and p53 by 24 hours post-exposure, highlighting the timeline of the cellular defense mechanism [3].
Metabolic Activation in In Vitro Studies
Gene Expression Profiling in Tissues
While structurally similar and sharing a common biosynthetic pathway, STC and Aflatoxin B1 (AFB1) have distinct toxicological profiles [4] [1] [5]. The table below highlights critical differences relevant to DNA damage:
| Parameter | Sterigmatocystin (STC) | Aflatoxin B1 (AFB1) |
|---|---|---|
| Carcinogenicity Potency | Considered less potent (approx. 1/10th of AFB1); IARC Group 2B (Possibly carcinogenic to humans) [5] [6]. | Highly potent; IARC Group 1 (Carcinogenic to humans) [1]. |
| Mutagenic Potency | Modest, dose-dependent increase in mutation frequency in MEFs [1]. | Strong, significantly higher and more dose-dependent mutation frequency than STC in MEFs [1]. |
| Characteristic Mutational Signature | G:C→T:A transversions with a pattern resembling oxidative stress, showing a modest hotspot in a 5'-CGG-3' context [1]. | G:C→T:A transversions with strong primary and secondary hotspots in 5'-CGC-3' and 5'-CGG-3' contexts, respectively [1]. |
| Cytotoxicity without Metabolic Activation | Exhibits intrinsic, dose-dependent baseline toxicity even without S9 activation [1]. | Shows minimal cytotoxicity without metabolic activation [1]. |
The table below summarizes key experimental findings on sterigmatocystin-induced cell cycle arrest:
| Cell Line | Observed Cell Cycle Arrest | Key Signaling Pathways Involved | Experimental Methods Cited |
|---|---|---|---|
| Human gastric epithelium (GES-1) | G2 arrest [1] | ATM, Chk2, p53, p21 [1] | Comet assay, Western blot, siRNA gene silencing, flow cytometry [1] |
| Human esophageal epithelium (HET-1A) | G2 arrest [2] | hMLH1, ERK, p38, p53 [2] | Western blot, cell cycle analysis via flow cytometry [2] |
| gptΔ C57BL/6J mouse embryo fibroblasts (MEFs) | - (Used for mutagenicity assessment) [3] | - | Cytotoxicity (cell viability) assays, mutation frequency analysis, high-resolution duplex sequencing [3] |
The primary mechanism involves ST causing DNA damage, which triggers a complex signaling network leading to cell cycle halt at the G2 phase to allow for DNA repair. The diagram below visualizes this pathway and a general experimental workflow.
Sterigmatocystin (ST) is a mycotoxin produced by various Aspergillus and Penicillium species, structurally related to aflatoxin and classified by the IARC as a Group 2B possible human carcinogen [1] [2] [3]. Its primary mechanism of action involves inducing DNA damage.
The cellular response to ST-induced DNA damage typically involves the activation, not inhibition, of p21. The diagram below summarizes this key pathway.
Figure 1: ST-induced DNA damage triggers a signaling pathway leading to p21 activation and cell cycle arrest.
The cytotoxic and genotoxic effects of ST have been quantified in various human cell lines, as summarized below.
| Cell Line | Toxin | Assay Endpoint | Result (IC₅₀ or other) | Citation |
|---|---|---|---|---|
| HepG2 (Liver) | ST | Cytotoxicity (MTT assay) | IC₅₀: ~110 µM | [1] |
| A549 (Lung) | ST | Cytotoxicity (MTT assay) | IC₅₀: ~150 µM | [1] |
| GES-1 (Gastric) | ST | DNA Damage (Comet assay) | Significant tail formation (at ≥ 0.3 µM) | [4] |
| HepG2 & A549 | ST | Genotoxicity (Comet assay) | Induces DNA strand breaks | [1] |
For your own research, here are methodologies from key studies on ST:
The search results indicate that the relationship between ST and p21 is one of activation in the context of genotoxicity. The concept of "p21 inhibition" in relation to ST may arise from indirect mechanisms or different biological contexts not covered in the available literature.
Sterigmatocystin contaminates various agricultural commodities globally. The table below summarizes reported occurrence and concentration levels.
| Commodity Category | Specific Commodities | Reported Concentration Range (μg/kg) | Key Producing Fungi | Context / Notes |
|---|---|---|---|---|
| Cereals & Grains | Wheat, maize (corn), rice, oats, rye, grain products (bread, noodles, baked sweets) [1] [2] [3] | 0.01 - 5.70 [2] | Aspergillus versicolor, A. nidulans [4] [5] | Contamination is strongly linked to poor storage conditions (warm temperatures, high humidity) [3] [4]. |
| Animal Feed & Roughage | Feed mixtures, grass, barley, corn, silage, straw, hay, sunflower cake [6] [7] | 0.7 - 2.2 (in naturally contaminated feed); ~8000 in one case of cattle poisoning [7] [5] | Aspergillus versicolor, A. nidulans [4] [5] | An EFSA opinion highlights the need for more data on exposure from feed [2]. |
| Other Foodstuffs | Cheese, nuts (pecan, pistachio), spices (chilli, pepper, fennel), coffee beans, beer [8] [1] [9] | Varies by matrix | Aspergillus versicolor, A. nidulans, and other Aspergillus spp. [10] [4] | Spices like fennel are a noted concern due to climate and processing conditions [9]. |
Accurate determination of STE requires sensitive and selective methods. The European Food Safety Authority (EFSA) recommends an analytical method with a Limit of Quantification (LOQ) of less than 1.5 μg/kg [2].
The general workflow and key modern techniques are summarized below.
Experimental workflow for STE analysis
This method is considered the gold standard for sensitivity and specificity [2].
Sample Preparation:
Instrumental Analysis (LC-MS/MS):
Performance Metrics: A properly validated method can achieve an LOD of 0.02-0.03 μg/kg and an LOQ of 0.05-0.09 μg/kg, with recovery rates between 86-102% for cereals [2].
STERigmatocystin is classified by the IARC as a Group 2B carcinogen (possibly carcinogenic to humans) [5] [6] [2]. Its toxicity stems from complex mechanisms.
STE requires metabolic activation to exert its genotoxic effects. The primary mechanism involves cytochrome P450 enzymes forming a highly reactive exo-ST-1,2-epoxide [3] [4]. This epoxide intercalates into DNA and forms covalent adducts, primarily at guanine N-7 positions (ST-N7-Gua) [3] [4]. These adducts can lead to GC→TA transversion mutations during DNA replication, a hallmark of its mutagenic signature [3]. If unrepaired, these mutations can activate oncogenes or inactivate tumor suppressor genes like TP53, initiating carcinogenesis [3] [4].
STE metabolic activation and toxicity pathway
Beyond genotoxicity, STE induces:
Currently, no country has specific legislation for STE limits in food and feed [5] [2]. Before joining the EU, the Czech Republic and Slovakia set a limit of 5 μg/kg for certain cereals and milk, but there is no unified EU regulation [2]. The major regulatory gap is the lack of extensive occurrence data, which EFSA has identified as a barrier to reliable dietary exposure assessment [2].
Future efforts should focus on:
The production of sterigmatocystin by Aspergillus versicolor is highly dependent on the substrate and strain. The table below summarizes key quantitative findings from research.
| Substrate / Context | Producer / Strain | Production Level | Key Conditions & Notes | Source |
|---|---|---|---|---|
| Semi-synthetic solid substrate | Selected high-yield A. versicolor strains | 550.5 & 1,160.8 mg/kg | 30 days stationary incubation at 28°C in the dark. | [1] |
| Cracked corn | A. versicolor QM 432 | 1,895 μg/kg (1.895 mg/kg) | 11 days at 25-28°C. Production inhibited in mixed cultures. | [2] |
| Laboratory cultures (various media) | 45 A. versicolor isolates from buildings | 0.03 - 534.38 mg/kg biomass | Broad range highlights significant strain-dependent variation. | [3] |
| Building materials | A. versicolor | Detected | Found on gypsum boards, chipboards, and wallpaper in damp buildings. | [3] |
| Hard cheese (Grana-type) | A. versicolor | Producer of known/novel precursors | Also produces Ochratoxin A. Confirms role in food contamination. | [4] |
For reliable results, the methodology for producing and analyzing sterigmatocystin must be precise. Here are detailed protocols from the literature.
This protocol from a 1994 study is effective for obtaining high-purity sterigmatocystin for research purposes [1].
A 2022 study created sterigmatocystin-free strains by disrupting a key gene in the biosynthetic cluster using the following method [5].
A robust analytical method is crucial for accurate detection. The following protocol is adapted from multiple sources [5] [6].
Sterigmatocystin is a polyketide mycotoxin and a penultimate precursor to aflatoxins. Its biosynthesis is a complex, multi-step process [7] [8].
The following diagram illustrates the core biosynthetic pathway and its key regulatory elements.
Diagram 1: The sterigmatocystin (STC) biosynthetic pathway in Aspergillus versicolor, showing key intermediates and regulatory factors. Critical precursors are highlighted, and dashed lines indicate genetic regulation.
Research on the short-term effects of STC in a common carp model provides initial evidence of its impact on DNA repair genes, though it does not explicitly detail the ATM/p53 mechanism [1].
Table: Gene Expression Changes in Response to Sterigmatocystin (STC)
| Gene | Function / Role in DNA Damage Response | Expression Trend at 24h (3 mg kg⁻¹ feed STC) |
|---|---|---|
| ogg1 | DNA repair gene (Base Excision Repair) | Significant Upregulation |
| p53 | Tumor suppressor; "Guardian of the Genome" [2] [3] | Significant Upregulation |
| hsp70 | Molecular chaperone; general stress response | Upregulated at all time points (8h, 16h, 24h) |
| gadd45aa | Involved in cell cycle arrest, DNA repair, and apoptosis | Significant Upregulation at 24h |
The upregulation of p53 and DNA repair gene ogg1 after 24 hours suggests that STC can stimulate the DNA Damage Response (DDR), which often involves the ATM/p53 pathway [1]. The study concluded that more research is needed to understand these DNA repair mechanisms in parallel with DNA damage.
While a direct link for STC is not fully established, the ATM/p53 pathway is a well-documented central mechanism in the DNA Damage Response. The flowchart below illustrates the general sequence of events in this pathway.
The pathway involves several key players and phosphorylation events that could serve as detection points in experimental protocols:
To empirically validate the activation of the ATM/p53 pathway by sterigmatocystin, you could consider the following methodologies, which are standards in the field.
Table: Key Experimental Methods for Pathway Validation
| Target / Process | Recommended Experimental Protocol | Key Readouts / Observations |
|---|---|---|
| ATM Activation | Western Blot for phospho-ATM (Ser1981) [5] | Increased phosphorylation at Ser1981 indicates ATM activation. |
| p53 Stabilization & Activation | Western Blot for total and phospho-p53 (Ser15) [3] [5] | Increased total p53 protein and phosphorylation at Ser15 indicate stabilization and activation. |
| Downstream Gene Expression | Quantitative PCR (qPCR) or RNA-Seq [1] | Upregulation of p53 target genes (e.g., CDKN1A/p21, BBC3/PUMA, BAX). |
| Functional Pathway Dependency | Use of ATM (e.g., KU-55933) or p53 inhibitors, and/or ATM/ p53 knockout cell lines [6] | Attenuation of downstream effects (e.g., reduced cell death, gene expression changes) confirms pathway dependency. |
| Direct Protein-mRNA Interaction | RNA Co-immunoprecipitation (RNA CoIP) [5] | Direct physical interaction between ATM kinase and p53 mRNA, which is disrupted upon damage. |
A key recent finding is that the ATM kinase interacts directly with p53 mRNA, and this interaction is crucial for a full DNA damage response [5]. This represents a novel layer of regulation beyond the canonical protein-protein signaling. Furthermore, a synonymous mutation in p53 (L22L) that alters its mRNA secondary structure can disrupt this interaction and abolish p53 activation, highlighting the functional importance of mRNA structure in this pathway [5].
The primary knowledge gap is the precise molecular mechanism connecting sterigmatocystin to the initiation of the ATM/p53 pathway. Future research should focus on:
Sterigmatocystin (STE) is a polyketide-derived mycotoxin primarily produced by fungi of the Aspergillus genus, especially A. versicolor and A. nidulans. Chemically, it is known as (3aR,12cS)-8-hydroxy-6-methoxy-3a,12c-dihydro-7H-furo[3′,2′:4,5]furo[2,3-c]xanthen-7-one with a molecular formula of C₁₈H₁₂O₆ and a molecular weight of 324.28 g/mol [1]. This mycotoxin represents the penultimate precursor in the biosynthesis pathway of aflatoxins B₁ and G₁, sharing significant structural similarities with these more widely known carcinogens [1] [2].
Sterigmatocystin contamination occurs in various agricultural commodities including grains, cereals, nuts, spices, cheese, coffee, and beer [1] [3] [2]. The fungus Aspergillus versicolor, a primary producer of sterigmatocystin, is frequently isolated from cereals, grain products, and dried meat products [1]. Contamination can occur both pre-harvest and during storage, with the risk increasing under conditions of inadequate drying and improper storage [4]. The thermal stability of sterigmatocystin (up to 246°C) allows it to persist through various food processing stages, making its monitoring particularly important for food safety [4].
The International Agency for Research on Cancer (IARC) has classified sterigmatocystin as a Group 2B carcinogen (possibly carcinogenic to humans) based on sufficient evidence of carcinogenicity in animal studies [1] [4] [3]. Sterigmatocystin exhibits toxicological properties similar to aflatoxin B₁, including being hepatotoxic, nephrotoxic, mutagenic, and teratogenic [1] [2]. The LD₅₀ values vary by species and route of administration, with reported values of >800 mg/kg in mice, 166 mg/kg in male rats (oral), and 32 mg/kg in vervet monkeys (intraperitoneal) [1].
The mechanisms of toxicity involve multiple cellular pathways:
Despite its significant toxicity, no country has established specific legislation for maximum allowable levels of sterigmatocystin in food and feed, primarily due to insufficient surveillance data and historical limitations in analytical methods [1]. However, the California Department of Health Services has derived a 'no significant risk' intake level of 8 μg/kg body weight/day for a 70 kg adult [1]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that sterigmatocystin is genotoxic and carcinogenic, emphasizing the need for monitoring and control [4].
Analytical methods for sterigmatocystin determination have evolved significantly, with liquid chromatography coupled with mass spectrometry emerging as the gold standard due to its superior sensitivity and specificity compared to traditional techniques.
Table 1: Performance Comparison of Analytical Methods for Sterigmatocystin Detection
| Method | Limit of Detection | Limit of Quantification | Recovery Rate | Key Features |
|---|---|---|---|---|
| LC-ESI+-MS/MS [5] | 0.15 μg/kg | 0.5 μg/kg | >97% | High sensitivity, requires matrix-matched calibration |
| IAC Clean-up + HPLC-UV [6] | - | 1.5 μg/kg | 68-106% | Cost-effective, good for routine analysis |
| IAC Clean-up + LC-MS/MS [6] | - | 0.02-0.6 μg/kg | 94-104% | Suitable for complex matrices (beer, cheese) |
| IAC + LCMS [7] | 1.0 μg/kg | 3.0 μg/kg | 83.2-102.5% | Cross-reactivity with aflatoxin IAC |
| TLC [1] | 20-50 μg/kg | - | - | Outdated, low sensitivity |
| GLC-MS [8] | ~5 ppb | - | >90% | Historical interest, requires derivatization |
The choice of analytical method depends on several factors:
Mass spectrometric detection is particularly advantageous as it enables confirmatory analysis through characteristic ion fragments, with m/z 324 representing the molecular ion and m/z 310 and 295 being common fragments used for confirmation [5].
Immunoaffinity chromatography provides excellent sample clean-up by leveraging the specific binding between sterigmatocystin antibodies and the analyte, effectively removing interfering matrix components.
Table 2: Performance Characteristics of IAC Clean-up for Different Matrices
| Matrix | Spiking Level (μg/kg) | Recovery (%) | RSD (%) | LOQ (μg/kg) |
|---|---|---|---|---|
| Wheat [6] | 0.75-50 | 68-106 | 4.2-17.5 | 1.5 |
| Maize [6] | 0.75-50 | 68-106 | 4.2-17.5 | 1.5 |
| Barley [6] | 0.75-50 | 68-106 | 4.2-17.5 | 1.5 |
| Beer [6] | 5.0 | 94 | 1.9 | 0.02 |
| Cheese [6] | 5.0 | 104 | 2.9 | 0.6 |
Diagram 1: Complete analytical workflow for sterigmatocystin determination in grains and cereals
Effective management of sterigmatocystin contamination requires integrated approaches targeting both prevention and remediation.
Adsorption-based strategies utilizing modified materials show promise for sterigmatocystin removal:
The adsorption kinetics generally follow pseudo-second-order models, indicating that the process is controlled by chemisorption mechanisms [4].
Ozone treatment has emerged as a highly effective intervention:
Application parameters must be optimized as excessive ozone can affect product quality. Optimal conditions typically involve ozone concentration of 30-50 ppm with exposure times of 10-30 minutes depending on the matrix [4].
Microbial detoxification offers an environmentally friendly approach:
Table 3: Comparison of Sterigmatocystin Mitigation Strategies
| Method | Efficiency | Mechanism | Advantages | Limitations |
|---|---|---|---|---|
| Nanolignin Adsorption [4] | 78.18% | Physical adsorption | Biomaterial-based, sustainable | Optimization needed for different matrices |
| Ozone Treatment [4] | 84.12% | Chemical oxidation | High efficacy, GRAS status | Potential quality alterations |
| Lactic Acid Bacteria [4] | 65.74% | Cell wall binding | Safe, preserves nutrition | Strain-dependent efficacy |
| Traditional Methods | Variable | Prevention | Established protocols | Limited efficacy post-contamination |
Diagram 2: Multifaceted approaches for sterigmatocystin mitigation in agricultural commodities
Robust quality control measures are essential for generating reliable sterigmatocystin analytical data.
Matrix effects pose significant challenges in sterigmatocystin analysis, particularly with mass spectrometric detection:
Regular participation in interlaboratory comparison studies is recommended to maintain analytical competence. When formal proficiency testing programs are unavailable, laboratories should implement:
The comprehensive analysis of sterigmatocystin in grains and cereals requires carefully optimized methods with adequate sensitivity and specificity. The protocols outlined in this document provide reliable approaches for monitoring this emerging mycotoxin, with LC-MS/MS following immunoaffinity clean-up representing the current state-of-the-art for accurate quantification at low concentrations. As research continues to elucidate the health impacts and occurrence patterns of sterigmatocystin, these analytical methods will play a crucial role in exposure assessment and risk management. Future method development should focus on high-throughput capabilities, multimycotoxin approaches, and rapid screening techniques to better serve the needs of food safety monitoring programs.
Sterigmatocystin (STC) is a carcinogenic mycotoxin produced by various Aspergillus species that frequently contaminates cereal crops including wheat. As a precursor in aflatoxin biosynthesis, STC shares structural similarities with aflatoxins and exhibits significant toxicological concerns, classified as a Group 2B carcinogen by the International Agency for Research on Cancer. Effective monitoring of STC in wheat requires precise analytical methods with optimal recovery rates to ensure accurate risk assessment. This protocol details validated methodologies for STC extraction, clean-up, and quantification from wheat samples, providing researchers with standardized procedures to achieve reproducible results with high accuracy and precision across different laboratory settings.
The complexity of wheat matrices presents significant analytical challenges due to the presence of interfering compounds that can affect method sensitivity and specificity. This document synthesizes multiple advanced methodologies including immunoaffinity clean-up, molecularly imprinted polymers, and chromatographic techniques to address these challenges. We present comparative data on recovery rates, limits of detection, and method precision to assist laboratories in selecting the most appropriate analytical approach based on their available instrumentation and required sensitivity levels.
The following table summarizes the key performance characteristics of different analytical methods for sterigmatocystin determination in wheat and other grains:
Table 1: Comparison of analytical methods for sterigmatocystin determination in grains
| Method | Sample Clean-up | LOD (μg/kg) | LOQ (μg/kg) | Recovery Rate (%) | Linearity | Precision (RSD%) | Reference |
|---|---|---|---|---|---|---|---|
| HPLC-UV | Silica-gel SPE | 0.017 | 0.08 | 86.59 | 0.08-4.00 μg/mL (R²=0.9996) | 4.70 | [1] |
| LC-MS/MS | QuEChERS | 0.05 | 0.15 | 86.2-93.5 | 0.15-50 μg/kg (R²>0.999) | 1.9-6.5 | [2] [3] |
| LC-MS/MS | Immunoaffinity Column | 1.0 | 3.0 | 83.2-102.5 | 3.0-150 μg/kg | 1.9-14.0 | [4] |
| GC-MS | Immunoaffinity Column | 2.4 | 8.0 | Not specified | 8-120 μg/kg (R²=0.999) | <10 | [5] |
| HPLC-UV | Magnetic MIPs | 9.1 | 30.0 | 80.6-88.7 | 0.05-5.0 mg/L | <5.6 | [6] |
This method utilizes high-performance liquid chromatography with ultraviolet detection (HPLC-UV) for the determination of sterigmatocystin in wheat samples after extraction with organic solvent and clean-up using silica-gel solid-phase extraction (SPE) columns. The method provides a balance of sensitivity and affordability for laboratories without access to mass spectrometry instrumentation [1].
Wheat Sample Preparation: Grind representative wheat samples to a fine powder using a laboratory mill, ensuring homogeneous distribution of potential contamination.
Extraction: Weigh 5.0 g (±0.1 g) of ground wheat sample into a 50-mL centrifuge tube. Add 20 mL of n-hexane and vortex for 1 minute to dissolve fat components. Centrifuge at 5000 × g for 5 minutes and discard the n-hexane layer containing dissolved fats.
STC Extraction: To the defatted sample, add 20 mL of methanol-water (70:30, v/v) solution. Vortex vigorously for 2 minutes, then place in an ultrasonic bath for 15 minutes. Centrifuge at 5000 × g for 10 minutes and collect the supernatant.
Clean-up: Condition a silica-gel SPE column with 5 mL of methanol followed by 5 mL of n-hexane. Transfer the collected supernatant to the conditioned SPE column. Wash with 5 mL of n-hexane to remove residual fats, then elute STC with 10 mL of methanol. Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.
Reconstitution: Reconstitute the dry residue in 1.0 mL of methanol, vortex for 30 seconds, and filter through a 0.22 μm PTFE membrane filter into an HPLC vial for analysis [1].
The method demonstrates excellent linearity in the range of 0.08-4.00 μg/mL with a correlation coefficient (R²) of 0.9996. The limit of detection is 0.017 μg/kg, while the limit of quantification is 0.08 μg/kg. The average recovery rate for STC from spiked wheat samples is 86.59% with a relative standard deviation of 4.70%, indicating good precision and accuracy [1].
This method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective determination of sterigmatocystin in wheat samples. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides efficient extraction and clean-up, enabling high-throughput analysis with minimal solvent consumption [2] [3].
Sample Preparation: Grind wheat samples to a fine homogeneous powder. Weigh 2.0 g (±0.05 g) of sample into a 50-mL centrifuge tube.
Extraction: Add 10 mL of acetonitrile-water-formic acid (80:19:1, v/v/v) and 100 μL of internal standard solution (¹³C₁₈-STC, 0.5 μg/mL). Vortex vigorously for 1 minute.
Partitioning: Add QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and immediately shake for 1 minute. Centrifuge at 5000 × g for 5 minutes.
Clean-up: Transfer 6 mL of the upper acetonitrile layer to a dispersive-SPE tube containing 900 mg MgSO₄ and 150 mg PSA. Shake vigorously for 30 seconds and centrifuge at 5000 × g for 5 minutes.
Concentration: Transfer 4 mL of the cleaned extract to a evaporation tube. Evaporate to near dryness under nitrogen stream at 40°C. Reconstitute in 0.5 mL of methanol-water (50:50, v/v) with 0.1% formic acid for LC-MS/MS analysis [3].
The LC-MS/MS method with QuEChERS extraction demonstrates excellent linearity (R² > 0.999) in the range of 0.15-50 μg/kg. The limit of detection is 0.05 μg/kg and the limit of quantification is 0.15 μg/kg. Recovery rates from spiked wheat samples range from 86.2% to 93.5% with precision values (RSD) between 1.9% and 6.5%, meeting international method validation criteria [2] [3].
Immunoaffinity columns (IACs) provide highly selective clean-up by utilizing antibodies specific to sterigmatocystin. While no commercial IACs are specifically available for STC, studies have demonstrated that aflatoxin immunoaffinity columns show cross-reactivity with STC due to structural similarities. The procedure involves conditioning the IAC with phosphate-buffered saline, loading the sample extract, washing with water to remove interferents, and eluting STC with methanol. This approach achieves excellent clean-up of complex wheat matrices with recovery rates of 83.2-102.5% and can be combined with both LC-MS and GC-MS analysis [4] [5].
Molecularly imprinted polymers (MIPs) are synthetic materials with specific recognition sites for target molecules. Magnetic MIPs (MMIPs) incorporate iron oxide nanoparticles for convenient magnetic separation. The synthesis involves preparing Fe₃O₄ magnetic cores, coating with silica, functionalizing with vinyl groups, and polymerizing with functional monomers and a dummy template molecule (1,8-dihydroxyanthraquinone). For STC extraction from wheat, MMIPs are added to the sample extract, allowed to adsorb STC with shaking, separated magnetically, and STC is eluted with methanol-acetic acid (9:1, v/v). This approach achieves high selectivity with recovery rates of 80.6-88.7% and RSD <5.6% [7] [6].
Figure 1: Analytical workflow for sterigmatocystin determination in wheat samples
Matrix-Matched Calibration: Prepare calibration standards in STC-free wheat extracts to compensate for matrix effects, particularly important for LC-MS/MS methods showing significant signal suppression (20-40%) [2].
Internal Standardization: Use stable isotope-labeled internal standards (¹³C₁₈-STC) when available to correct for extraction efficiency variations and instrument fluctuations [8].
Quality Control Samples: Include method blanks, spiked recovery samples (at low, mid, and high concentrations), and reference materials in each analytical batch to verify method performance.
Method Validation: Determine recovery rates, precision (repeatability and intermediate precision), limit of detection, limit of quantification, and linearity for each analytical method following international guidelines [4] [3].
Low Recovery Rates: Potential causes include incomplete extraction, degradation during evaporation, or insufficient elution from clean-up columns. Solutions: Optimize extraction time/solvent ratio, use lower evaporation temperatures (≤40°C) with nitrogen, and ensure adequate elution solvent volume [1].
Matrix Effects in LC-MS/MS: Signal suppression or enhancement can affect accuracy. Solutions: Use matrix-matched calibration, effective clean-up procedures, or isotope-labeled internal standards to compensate [2].
Column Fouling in HPLC: Complex wheat matrix components can accumulate on HPLC columns. Solutions: Implement effective clean-up procedures, use guard columns, and regularly flush analytical columns with strong solvents [1].
Inconsistent IAC Performance: Variations in flow rates can affect binding efficiency. Solutions: Control flow rates (1-2 mL/min), ensure proper column storage, and use columns before expiration date [4].
STC Toxicity: Sterigmatocystin is a potential human carcinogen. Handle standard solutions in fume hoods, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and properly decontaminate all waste materials [6].
Solvent Safety: Follow safety protocols when handling organic solvents (acetonitrile, methanol, n-hexane) including use of fume hoods and proper disposal according to local regulations.
This comprehensive protocol details multiple analytical approaches for determining sterigmatocystin in wheat samples, ranging from cost-effective HPLC-UV methods to high-sensitivity LC-MS/MS techniques. The provided methodologies have been rigorously validated and demonstrate acceptable recovery rates (80-103%) with good precision (RSD <15%), meeting international performance criteria for mycotoxin analysis. Laboratories can select the most appropriate method based on their available instrumentation, required sensitivity, and sample throughput needs. Regular incorporation of quality control measures and adherence to the described protocols will ensure reliable monitoring of this potentially hazardous mycotoxin in wheat and related products, contributing to enhanced food safety and consumer protection.
Sterigmatocystin (STC) is a mycotoxin produced by various fungal species of the genus Aspergillus, notably A. versicolor and A. nidulans. Structurally, STC is a biogenic precursor and a late-stage intermediate in the biosynthesis of aflatoxin B1 (AFB1), sharing a similar polyketide-derived biosynthetic pathway [1]. The International Agency for Research on Cancer (IARC) has classified STC as a Group 2B carcinogen (possibly carcinogenic to humans) due to its potent toxicological, mutagenic, and carcinogenic properties, primarily stemming from its ability to form DNA adducts [1] [2]. STC has been detected in a variety of foodstuffs, including cereals, grains, nuts, spices, and cheese, often as an indicator of poor storage conditions [1]. Although maximum levels for STC are not currently regulated within the European Union, the European Food Safety Authority (EFSA) recommends a limit of quantification (LOQ) of less than 1.5 µg/kg for analytical methods, underscoring the need for highly sensitive and reliable detection techniques [1].
Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI+-MS/MS) has emerged as a powerful tool for the accurate quantification of STC at trace levels, overcoming the limitations of traditional methods like thin-layer chromatography (TLC) or HPLC with UV/fluorescence detection, which often suffer from insufficient sensitivity or require derivatization [3] [1]. This document provides detailed application notes and standardized protocols for the determination of STC in food matrices using LC-ESI+-MS/MS, encompassing sample preparation, chromatographic separation, MS/MS detection, and method validation.
The sample preparation workflow is critical for achieving accurate results and can be adapted based on the sample matrix.
Sample Preparation Workflow for Sterigmatocystin Analysis
Table 1: Typical LC Gradient for Sterigmatocystin Separation
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90% | 10% |
| 1.0 | 90% | 10% |
| 10.0 | 0% | 100% |
| 15.0 | 0% | 100% |
| 15.1 | 90% | 10% |
| 20.0 | 90% | 10% |
Table 2: Characteristic MRM Transitions for Sterigmatocystin (ESI+)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
|---|---|---|---|
| 325.0 [M+H]+ | 310.0 | 30-35 | Quantifier |
| 325.0 [M+H]+ | 281.0 | 40-45 | Qualifier |
| 325.0 [M+H]+ | 253.0 | 40-45 | Qualifier |
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended use. Key performance parameters are summarized in Table 3.
Table 3: Summary of Validation Parameters for STC by LC-ESI+-MS/MS
| Parameter | Grains (e.g., Wheat, Rice) | Cheese | Nuts | Reference |
|---|---|---|---|---|
| LOD | 0.02 - 0.15 µg/kg | 0.1 ng/kg | - | [3] [1] [2] |
| LOQ | 0.05 - 0.5 µg/kg | 1.0 ng/kg | 0.04 - 0.09 µg/kg | [3] [1] [2] |
| Linearity (Range) | Up to 100 µg/kg | - | - | [3] |
| Recovery (%) | 86% - 102% | 71% - 119% | 80% - 120% | [1] [2] [4] |
| Repeatability (RSD(_r)) | < 10% | - | 6% - 15% | [3] [4] |
| Reproducibility (RSD(_R)) | 24% - 44% (interlab) | - | 13% - 55% (interlab) | [8] |
| Matrix Effect | Significant suppression observed; requires matrix-matched calibration | Improved by freezing step & IAC | Signal suppression/enhancement; requires standard addition/matrix-matched calibration | [3] [2] [4] |
The validated LC-ESI+-MS/MS method has been successfully applied to determine STC levels in various foodstuffs. Recent monitoring data (2021-2024) shows the following concentration ranges [1]:
The method's high sensitivity also makes it suitable for non-traditional matrices, such as quantifying airborne STC in mold-infested indoor environments, addressing emerging exposure concerns [9].
The LC-ESI+-MS/MS method described here provides a sensitive, specific, and reliable approach for determining sterigmatocystin in various food matrices at toxicologically relevant levels. The method meets the performance criteria recommended by EFSA, with LOQs comfortably below the suggested 1.5 µg/kg. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection ensure robust and reproducible results, supporting food safety monitoring and risk assessment programs.
Sterigmatocystin (STC) represents a significant mycotoxin concern in food safety, classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC). This polyketide-derived mycotoxin is a biogenic precursor to aflatoxin B1 and is produced primarily by Aspergillus versicolor and Aspergillus nidulans fungi. Structurally characterized by a dihydrofurofurano moiety, STC exhibits toxicological properties including carcinogenicity, mutagenicity, and teratogenicity, posing substantial risks to human and animal health through contaminated food products [1].
The analysis of STC in food matrices presents significant challenges due to the complexity of food components that can interfere with accurate detection and quantification. Matrix effects - the influence of co-extracted compounds on analyte detection - vary considerably across different food types, necessitating tailored sample preparation and analytical approaches. These effects can cause either suppression or enhancement of the analytical signal, directly impacting method accuracy, sensitivity, and reliability [2] [3]. This article provides comprehensive application notes and detailed protocols to address these challenges, enabling researchers to implement robust STC analysis methods across diverse food commodities.
Effective sample preparation is crucial for accurate STC determination, as food matrices contain numerous compounds that can interfere with analysis. The selection of appropriate extraction solvents and clean-up techniques significantly influences method performance by reducing matrix effects and concentrating the analyte.
Extraction Solvents: The most common extraction solvent for STC from solid food matrices is acetonitrile/water mixtures, typically in ratios ranging from 17:3 to 9:1 (v/v). For cereals, animal feed, and seeds, acetonitrile/water extraction provides excellent recovery rates ranging from 68% to 106% [4] [5]. For cheese matrices, which contain high levels of fats and proteins, a modified approach incorporating a freezing step (-18°C for 3 hours) significantly improves STC recoveries by precipitating and separating interfering compounds [2].
Clean-up Techniques: Immunoaffinity columns (IACs) specifically designed for STC provide highly selective clean-up, effectively removing interfering matrix components while yielding clean extracts suitable for both HPLC-UV and LC-MS/MS analysis [4] [5]. As alternatives, solid-phase extraction (SPE) with conventional cartridges or magnetic molecularly imprinted polymers (MMIPs) offer effective clean-up. MMIPs combine magnetic separation capabilities with molecular recognition, enabling efficient STC extraction with minimal solvent consumption [6]. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has also been successfully applied for STC determination in various matrices, providing a balance between efficiency and practicality [1].
Several detection techniques are available for STC determination, each offering different advantages in terms of sensitivity, selectivity, and applicability to various food matrices.
HPLC with UV Detection: Reverse-phase HPLC with UV detection at 325 nm represents a widely accessible methodology for STC analysis. While this approach provides adequate sensitivity for many applications, with limits of quantification (LOQ) around 1.5 μg/kg for cereals and animal feed, it may lack the specificity and ultra-sensitivity required for certain matrices or regulatory purposes [4] [5].
Liquid Chromatography-Mass Spectrometry: LC-MS/MS has emerged as the gold standard for STC determination due to its superior sensitivity, selectivity, and capability for confirmatory analysis. Using multiple reaction monitoring (MRM) transitions, LC-MS/MS methods achieve significantly lower LOQs, typically 0.02 μg/kg for beer and 0.6 μg/kg for cheese [4] [5]. The implementation of stable isotope-labeled internal standards (e.g., 13C18-STC) further enhances method accuracy by compensating for matrix effects and extraction variability [2] [7].
Emerging Detection Methods: Recent advancements include immunoassay techniques such as enzyme-linked immunosorbent assays (ELISA) and fluorescence-based methods like GO-FAM-FRET (graphene oxide-fluorescein amidite fluorescence resonance energy transfer), which offer rapid screening capabilities though with generally higher detection limits compared to LC-MS/MS [1] [8].
Table 1: Performance characteristics of different analytical methods for sterigmatocystin determination in food matrices
| Food Matrix | Sample Preparation | Detection Method | LOD (μg/kg) | LOQ (μg/kg) | Recovery (%) | Precision (RSD%) |
|---|---|---|---|---|---|---|
| Cereals & Feed | Acetonitrile/water extraction, IAC clean-up | HPLC-UV (325 nm) | - | 1.5 | 68-106 | 4.2-17.5 |
| Beer | Modified preparation, IAC clean-up | LC-MS/MS | - | 0.02 | 94 | 1.9 |
| Cheese | Modified preparation, IAC clean-up | LC-MS/MS | - | 0.6 | 104 | 2.9 |
| Cheese (multi-mycotoxin) | Liquid extraction, IAC clean-up, freezing step | LC-MS/MS | - | 1.0 (STC) | >70 (STC) | - |
| Roasted coffee & black pepper | Acetonitrile/water, SPE + IAC | UPLC-MS/MS | - | 0.10 | Acceptable (within 15%) | - |
| Grains | Acetonitrile/water | HPLC-MS/MS | - | 0.5 | - | - |
| Rice, maize, soybean | MeOH/water, HMON@MIP SPE | LC-FD | - | - | 81-95 | - |
Table 2: Occurrence and contamination levels of sterigmatocystin in various food commodities
| Food Category | Specific Food | Contamination Levels | Detection Frequency | Reference |
|---|---|---|---|---|
| Cereals | Brown rice | 0.35–5.70 μg/kg | - | [1] |
| Polished rice | 0.02–0.30 μg/kg | - | [1] | |
| Wheat | 0.05–2.20 μg/kg | - | [1] | |
| Cereal products | Bread | 0.02–0.20 μg/kg | - | [1] |
| Baked sweets | 0.01–0.20 μg/kg | - | [1] | |
| Noodles | 0.01–0.80 μg/kg | - | [1] | |
| Chinese rice (2021-2022) | Various types | 0.12-11.6 μg/kg (range of means) | 41.4-75.4% | [9] |
| Japanese staple foods | Multiple | 0.08-0.49 μg/kg (range of means) | 1.1-9.1% | [8] |
The following workflow diagram illustrates the decision process for selecting appropriate analytical methods based on matrix considerations and analytical requirements:
This protocol describes a validated method for determining STC in cereals (wheat, oats, rye, maize, rice) and animal feed with performance characteristics demonstrating recoveries ranging from 68% to 106% and LOQ of 1.5 μg/kg for HPLC-UV analysis [4] [5].
This protocol addresses the particular challenges of analyzing STC in cheese matrices, where high fat and protein content can significantly interfere with analysis. The method incorporates a freezing step to improve STC recoveries, achieving LOQs as low as 1.0 ng/kg for multi-mycotoxin analysis [2].
This protocol provides a highly sensitive method for determining STC in challenging matrices like roasted coffee and spices, achieving an LOQ of 0.10 μg/kg through comprehensive clean-up including both SPE and IAC purification [7].
Matrix effects present a significant challenge in STC analysis, particularly in complex food matrices. These effects manifest as ion suppression or enhancement in mass spectrometric detection and interference in chromatographic separation or UV detection. The following strategies have proven effective for mitigating matrix effects in STC analysis:
Selective Clean-up: The use of immunoaffinity columns provides exceptional selectivity, effectively removing interfering matrix components while yielding clean extracts. IACs specifically designed for STC have demonstrated efficient clean-up of various matrices, enabling accurate determination by either HPLC-UV or LC-MS/MS [4] [5].
Internal Standardization: The implementation of stable isotope-labeled internal standards (e.g., 13C18-STC) represents the most effective approach for compensating for matrix effects in quantitative analysis. These standards experience nearly identical matrix effects as the native analyte, enabling accurate quantification even in the presence of significant suppression or enhancement [2] [7].
Matrix-Matched Calibration: Preparing calibration standards in blank matrix extracts that match the composition of the samples provides effective compensation for matrix effects, though this approach requires confirmation of blank matrix availability.
Standard Addition Methods: For particularly challenging matrices, the method of standard addition can effectively account for matrix effects by adding known amounts of analyte to the sample itself, though this approach increases analytical time and complexity.
Extraction Optimization: Modifying extraction conditions, such as the introduction of a freezing step for cheese analysis, can significantly reduce co-extraction of interfering compounds like fats and proteins, thereby minimizing matrix effects [2].
The accurate determination of sterigmatocystin in food matrices requires careful consideration of matrix-specific effects and implementation of appropriate sample preparation and analytical strategies. The protocols presented in this document provide validated approaches for analyzing STC across diverse food commodities, addressing the unique challenges presented by each matrix.
Key considerations for successful STC analysis include: (1) selection of matrix-appropriate extraction and clean-up methods to minimize interferences; (2) implementation of effective mitigation strategies for matrix effects, particularly when using mass spectrometric detection; and (3) verification of method performance through comprehensive validation including recovery experiments, precision assessment, and determination of sensitivity parameters.
As regulatory attention on STC continues to evolve, with the European Food Safety Authority (EFSA) recommending an LOQ of less than 1.5 μg/kg for analytical methods, the development and implementation of robust, sensitive, and accurate analytical methods remains paramount for protecting human health and ensuring food safety [1]. The protocols outlined herein provide researchers with practical guidance for meeting these analytical challenges across the diverse range of food commodities susceptible to STC contamination.
Sterigmatocystin (STC) is a mutagenic and carcinogenic mycotoxin produced by various Aspergillus species, structurally similar to aflatoxin B1 and classified as a Group 2B carcinogen by IARC. It contaminates various agricultural commodities including grains, spices, coffee, cheese, and beer. The analysis of STC presents significant challenges due to its low concentration levels in complex matrices and its weak fluorescent properties, which complicate detection at trace levels. Traditional methods based on TLC with fluorescence detection require derivatization with aluminum chloride (AlCl₃) to achieve adequate sensitivity, with reported limits of detection typically ranging from 50-140 μg/kg, which is insufficient for modern food safety requirements. The structural similarity between STC and aflatoxin B1 means they share some analytical properties, but STC requires specific methodological adaptations for accurate quantification at the lower μg/kg range now demanded by regulatory authorities and food safety programs.
The need for reliable quantification at levels below 5 μg/kg has driven the adoption of mass spectrometric detection techniques. Early methods based on HPLC-UV achieved limited success, with detection limits in the lower μg/kg range, but suffered from matrix interference issues. The evolution to liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled more specific and sensitive determination of STC, with reported method detection limits as low as 0.10 μg/kg in complex matrices such as roasted coffee beans and black pepper. A critical advancement in this field has been the recognition that matrix effects significantly impact accuracy and precision, necessitating the use of matrix-matched calibration approaches to compensate for ionization suppression or enhancement in mass spectrometric detection.
The analysis of sterigmatocystin requires sophisticated instrumentation to achieve the necessary sensitivity and specificity at the low μg/kg levels present in contaminated samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) with electrospray positive ionization has emerged as the most reliable technique, enabling limits of detection as low as 0.5 μg/kg in grain matrices. The method typically utilizes multiple reaction monitoring (MRM) with two transitions—one for quantification and one for confirmation—to ensure accurate identification and measurement. The electrospray ionization interface operates in positive mode, which provides optimal sensitivity for STC detection. Chromatographic separation is commonly achieved using reversed-phase C18 columns with mobile phases consisting of methanol or acetonitrile and water, often with additives such as formic acid or ammonium acetate to enhance ionization efficiency and peak shape.
The method validation for STC analysis must demonstrate acceptable performance characteristics including selectivity, linearity, accuracy, precision, and sensitivity. As shown in Table 1, the method exhibits excellent linearity across concentration ranges relevant to food and feed monitoring, typically from 0.5-100 μg/kg. However, a significant challenge in STC analysis is the observed matrix suppression effect, which can substantially reduce detector response when analyzing sample extracts compared to pure standard solutions. This phenomenon necessitates the use of matrix-matched calibration curves to compensate for these effects and ensure accurate quantification. The sensitivity of the method can be further enhanced through the use of internal standards, particularly stable isotope-labeled analogs such as ¹³C₁₈-STC, which correct for variability in extraction efficiency and matrix effects throughout the analytical process.
Table 1: Method Validation Parameters for Sterigmatocystin Analysis in Various Matrices
| Matrix | Linear Range (μg/kg) | Limit of Quantification (μg/kg) | Recovery (%) | Precision (RSD%) | Reference |
|---|---|---|---|---|---|
| Grains (wheat, oats, rye, maize, rice) | 0.75-50 | 1.5 (HPLC-UV) | 68-106 | 4.2-17.5 | [1] |
| Animal feed | 0.75-50 | 1.5 (HPLC-UV) | 68-106 | 4.2-17.5 | [1] |
| Beer | 5.0 | 0.02 (LC-MS/MS) | 94 | 1.9 | [1] |
| Cheese | 5.0 | 0.6 (LC-MS/MS) | 104 | 2.9 | [1] |
| Roasted coffee beans | 0.10-10 | 0.10 (UPLC-MS/MS) | 85-115 | <15 | [2] |
| Black pepper | 0.10-10 | 0.10 (UPLC-MS/MS) | 85-115 | <15 | [2] |
Effective sample preparation is crucial for accurate sterigmatocystin determination, as complex food and feed matrices contain numerous compounds that can interfere with analysis. The extraction typically employs acetonitrile/water mixtures (commonly 84:16, v/v), which effectively recover STC while minimizing co-extraction of undesirable matrix components. For liquid matrices such as beer, or high-fat content samples like cheese, the sample preparation must be modified to accommodate their specific properties—beer may require degassing and dilution, while cheese needs defatting procedures prior to extraction. The extraction process is followed by a dilution with buffer to adjust polarity and improve the efficiency of subsequent clean-up steps. The sample-to-solvent ratio is typically optimized at 1:10 (w/v) for solid samples, with extraction facilitated by vigorous shaking or blending for a defined period (typically 15-30 minutes) to ensure complete transfer of the analyte from the matrix to the solvent.
The extract clean-up is most effectively accomplished using immunoaffinity columns (IAC) specifically designed for sterigmatocystin, which provide excellent selectivity by leveraging antibody-antigen interactions to isolate STC from co-extracted matrix components. These columns effectively remove interfering compounds such as pigments, lipids, and other non-target analytes that could cause matrix effects in LC-MS/MS analysis. Alternative clean-up approaches include solid-phase extraction (SPE) using C18 or mixed-mode cartridges, and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been successfully applied to rice wine analysis with modifications to include a purification step. The choice of clean-up method depends on the specific matrix, with IAC providing the highest degree of purification but at greater cost, while QuEChERS offers a more economical alternative for high-throughput laboratories.
Matrix-matched calibration is an essential approach in modern mycotoxin analysis to compensate for the matrix effects that significantly impact accuracy and precision in LC-MS/MS analysis. These effects manifest as suppression or enhancement of analyte ionization in the mass spectrometry interface due to co-eluting matrix components, leading to inaccurate quantification when pure solvent standards are used for calibration. The fundamental principle involves preparing calibration standards in blank matrix extracts that have been previously confirmed to be free of the target analyte, thus creating an analytical environment where standards and samples experience nearly identical matrix effects. For sterigmatocystin analysis, research has demonstrated a clear matrix suppression effect, with calibration curves prepared in matrix showing different slopes compared to those prepared in pure solvent—for instance, in grain analysis, the regression slope in matrix was approximately 3.5 times lower than in pure solvent (y = 3858.9x in matrix versus y = 13627x in solvent), highlighting the substantial impact of matrix components on ionization efficiency.
The experimental design for matrix-matched calibration must carefully consider the selection of appropriate blank matrices, the concentration range relevant to expected contamination levels, and the number of calibration levels needed to establish a reliable curve. The calibration range should typically span from the limit of quantification to at least 10 times the expected regulatory limit, with a minimum of five concentration levels plus a blank. For sterigmatocystin, the linear range has been demonstrated up to 100 μg/kg in grain matrices, covering the concentrations of interest for monitoring purposes. The use of stable isotope-labeled internal standards such as ¹³C₁₈-STC provides the most robust approach to correcting for matrix effects and variations in extraction efficiency, but when such standards are unavailable or cost-prohibitive, matrix-matched calibration offers a reliable alternative that significantly improves method accuracy compared to solvent-only calibration.
The implementation of matrix-matched calibration for sterigmatocystin analysis follows a systematic protocol to ensure reliable results:
Blank Matrix Selection and Verification: Source candidate matrices (grains, spices, etc.) from regions with low fungal contamination risk. Confirm the absence of STC using a sensitive screening method with a limit of detection at least 5 times lower than the expected LOQ. Process the blank matrix using the same grinding and homogenization procedures applied to actual samples.
Calibration Standard Preparation: Prepare a primary STC stock solution in acetonitrile or methanol at approximately 100 μg/mL, verifying concentration spectrophotometrically if a certified standard with molar absorptivity data is available. Prepare working solutions by serial dilution in acetonitrile. Add appropriate aliquots of working solutions to blank matrix extracts to create calibration levels spanning the quantitative range (e.g., 0.5, 5, 25, and 100 μg/kg). Process these matrix-matched standards through the entire analytical procedure alongside samples.
Quality Control Measures: Include quality control samples at low, medium, and high concentrations within each batch to monitor method performance. The tolerance for individual calibration points is typically set at ±10% from the theoretical value for acceptable linearity. The correlation coefficient (R²) should exceed 0.99 for the calibration curve. Include a continuing calibration verification standard at the end of the sequence to monitor potential calibration drift during analysis.
Table 2: Matrix Effects Observed in Sterigmatocystin Analysis Across Different Matrices
| Matrix Type | Extent of Matrix Effect | Effect on Quantification | Recommended Compensation Approach |
|---|---|---|---|
| Grains (wheat, maize, rice) | Significant suppression (up to 72%) | Underestimation without correction | Matrix-matched calibration or isotope-labeled IS |
| Animal feed | Moderate to strong suppression | Variable quantification | Matrix-matched calibration with same matrix type |
| Beer | Mild suppression | Slight underestimation | Dilution and isotope-labeled IS |
| Cheese | Moderate suppression | Underestimation | Matrix-matched calibration |
| Roasted coffee beans | Strong suppression | Significant underestimation | Isotope-labeled internal standard |
| Black pepper | Strong suppression | Significant underestimation | Isotope-labeled internal standard |
Sample Commutation and Homogenization: Reduce particle size using a laboratory mill to achieve uniform consistency. For grains, aim for particle size ≤500 μm. Mix thoroughly using a mechanical shaker or blender for at least 5 minutes to ensure homogeneity.
Extraction: Weigh 5.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 20.0 mL of acetonitrile/water (84:16, v/v) extraction solvent. Seal tightly and shake vigorously for 15 minutes using a horizontal shaker at 250 rpm. Centrifuge at 4000 × g for 10 minutes at room temperature. Transfer 2 mL of the supernatant to a clean tube for clean-up.
Immunoaffinity Column Clean-up: Condition the sterigmatocystin-specific immunoaffinity column by passing 10 mL of PBS buffer (pH 7.4) at a flow rate of 1-2 drops per second. Do not allow the column to dry out. Apply the 2 mL extract to the column and allow it to pass through by gravity flow at 1-2 drops per second. Wash the column with 10 mL of PBS buffer followed by 10 mL of purified water. Elute STC with 1.5 mL of methanol into a clean glass tube. Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 500 μL of mobile phase initial composition (typically methanol/water, 50:50, v/v) and vortex mix for 30 seconds. Transfer to an autosampler vial for analysis.
Beer Sample Preparation: Degas 25 mL of beer sample by sonication for 5 minutes or by filtering through a 0.45 μm membrane filter. Dilute 1:1 with PBS buffer (pH 7.4). Apply 10 mL of the diluted beer to a conditioned immunoaffinity column. Continue with wash and elution steps as described for grains.
Cheese Sample Preparation: Weigh 5.0 ± 0.1 g of homogenized cheese sample into a 50-mL centrifuge tube. Add 10 mL of n-hexane, cap tightly, and vortex for 1 minute to defat. Centrifuge at 4000 × g for 5 minutes and discard the hexane layer. Add 20 mL of acetonitrile/water (84:16, v/v) to the defatted sample. Shake vigorously for 15 minutes. Centrifuge at 4000 × g for 10 minutes. Transfer 2 mL of the supernatant to a clean tube for clean-up following the immunoaffinity procedure described above.
Implementing comprehensive quality control procedures is essential for generating reliable sterigmatocystin data. Each analytical batch should include method blanks (extraction without sample), matrix-matched calibration standards, and quality control samples at a minimum of three concentration levels (low, medium, high) prepared in blank matrix. The QC samples should be treated as unknowns throughout the entire analytical process. Acceptance criteria typically require that QC sample results fall within ±20% of the theoretical value for the low level and ±15% for medium and high levels. Additionally, many laboratories implement the use of control charts to monitor long-term method performance, tracking parameters such as recovery percentages, retention times, and internal standard response to identify potential trends or deviations.
For laboratories analyzing large sample sets, it is advisable to include duplicate samples (at least one per batch) to assess method precision, and spiked samples (recovery checks) at frequencies of 5-10% of the total sample load. When available, participation in proficiency testing schemes or the analysis of certified reference materials provides valuable external quality assessment. For sterigmatocystin, where certified reference materials may not be commercially available, laboratories can create their own in-house reference materials by spiking blank matrices with known STC concentrations and verifying homogeneity and stability. These materials can then be used for ongoing method performance verification and staff training.
Complete method validation is necessary before implementing sterigmatocystin analysis for routine testing. The validation should establish the following performance characteristics:
Diagram Title: Sterigmatocystin Analysis Sample Preparation Workflow
Diagram Title: Matrix-Matched Calibration Protocol
The accurate determination of sterigmatocystin in food and feed matrices requires sophisticated analytical approaches that address the significant challenges posed by matrix effects and the need for low-level detection. The implementation of matrix-matched calibration combined with efficient sample clean-up using immunoaffinity columns and detection by LC-MS/MS provides a robust solution for reliable quantification at the μg/kg level. This application note has detailed comprehensive protocols that laboratories can implement to ensure accurate and precise measurement of sterigmatocystin across various matrices, contributing to improved food safety monitoring and enhanced consumer protection.
Sterigmatocystin (STE) is a potent mycotoxin produced by several fungal species belonging to the genera Aspergillus, particularly A. versicolor and A. nidulans. Structurally, STE is a precursor to aflatoxins, sharing a similar polyketide-derived biosynthetic pathway, which underscores its toxicological relevance. The International Agency for Research on Cancer (IARC) has classified STE as a Group 2B carcinogen (possibly carcinogenic to humans), raising significant concerns about its presence in food and feed chains. STE's toxicity primarily stems from its ability to form DNA adducts, leading to mutations and carcinogenesis, while also inducing oxidative stress and inflammation in biological systems [1] [2].
Despite its toxicological significance, regulatory limits for STE have not been established in most jurisdictions, including the European Union. This regulatory gap exists primarily due to insufficient occurrence data, which in turn reflects the analytical challenges in detecting and quantifying this mycotoxin at relevant concentrations. The European Food Safety Authority (EFSA) has recommended a target limit of quantification (LOQ) of 1.5 μg/kg for analytical methods, though many recent methods achieve significantly lower detection limits [1]. This application note provides a comprehensive overview of current analytical methodologies, detailed protocols, and performance characteristics for the determination of STE in various matrices, with particular emphasis on achieving the stringent sensitivity requirements necessary for food and feed safety monitoring.
The analysis of STE presents particular challenges due to the need for low detection limits, the complexity of food and feed matrices, and the potential presence of interfering compounds. When selecting an appropriate analytical method, several factors must be considered: the required sensitivity and specificity, available instrumentation, sample throughput requirements, and the expertise of analytical personnel. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for STE determination due to its superior sensitivity and selectivity. However, for high-throughput screening purposes, enzyme-linked immunosorbent assay (ELISA) methods offer a practical alternative, though with potentially higher false positive rates that may require confirmatory analysis [3].
The choice of extraction and cleanup procedures significantly impacts method performance, with options ranging from modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approaches to more selective immunoaffinity columns (IAC). Each method offers distinct advantages: QuEChERS typically provides faster sample preparation with lower costs, while IAC-based methods generally yield cleaner extracts with reduced matrix effects. The optimal approach depends on the specific analytical requirements, including the need for multi-mycotoxin analysis versus dedicated STE determination [4].
Table 1: Performance characteristics of different analytical methods for sterigmatocystin determination
| Method | Matrix | Extraction/Cleanup | LOD (μg/kg) | LOQ (μg/kg) | Recovery (%) | RSD (%) |
|---|---|---|---|---|---|---|
| LC-MS/MS [4] | Grains (rice, wheat, maize, oat, rye, barley) | Modified QuEChERS, PSA cleanup | 0.02-0.03 | 0.5 | 77.7-119.7 | 1.3-12.8 |
| LC-MS/MS [5] | Various foods | Acetonitrile/water, IAC cleanup | 0.05 | 0.05-0.5 | 92.5-100.3 | <15 |
| UPLC-MS/MS [6] | Roasted coffee, black pepper | Acetonitrile/water, SPE + IAC | 0.10 | 0.10 | Within 15% | <15 |
| LC-MS/MS [7] | Feed | Solid-liquid extraction, dilute-and-shoot | 1.0 | 1.0 | 98 | 3.7 |
| ELISA [3] | Rice, wheat, maize | Modified QuEChERS | ~0.3-0.4 | 1.2-1.3 (cutoff) | N/A | N/A |
Table 2: Advantages and limitations of different analytical techniques
| Technique | Advantages | Limitations | Ideal Application |
|---|---|---|---|
| LC-MS/MS | High sensitivity and selectivity, multi-mycotoxin capability, confirmatory | Expensive instrumentation, requires expertise, matrix effects | Regulatory testing, reference methods |
| UPLC-MS/MS | Faster analysis, higher resolution, reduced solvent consumption | Higher pressure systems, method transfer challenges | High-throughput laboratories |
| ELISA | High throughput, low cost, minimal equipment | Semi-quantitative, cross-reactivity potential, higher false positives | Screening studies, surveillance programs |
This protocol describes a simple, fast, sensitive, and reliable method for the determination of STE in various grains (rice, wheat, maize, oat, rye, and barley) based on a modified QuEChERS approach and LC-MS/MS analysis [4].
Grinding: Homogenize grain samples using a laboratory mill to achieve a fine, consistent powder. Pass through a 1-mm sieve if necessary.
Weighing: Accurately weigh 5.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube.
Extraction: Add 10 mL of extraction solution (acetonitrile/water, 95:5, v/v) to the sample. If using an internal standard, add it at this stage.
Shaking: Vortex vigorously for 1 minute, then shake on a mechanical shaker for 30 minutes.
Centrifugation: Centrifuge at ≥4000 × g for 5 minutes to separate the phases.
Cleanup: Transfer 1 mL of the supernatant to a 2-mL microcentrifuge tube containing 50 mg PSA and 150 mg MgSO4. Vortex for 30 seconds.
Centrifugation: Centrifuge at ≥10,000 × g for 2 minutes.
Filtration: Transfer the cleaned supernatant to an autosampler vial through a 0.22-μm PTFE filter.
Table 3: LC-MS/MS instrument parameters for sterigmatocystin analysis
| Parameter | Setting |
|---|---|
| Column | C18 (e.g., 100 × 2.1 mm, 1.8 μm) |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid and 2 mM ammonium formate |
| Gradient Program | 0 min: 10% B; 2 min: 50% B; 5 min: 97% B; 7 min: 97% B; 7.1 min: 10% B; 10 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 μL |
| Column Temperature | 40°C |
| Ionization Mode | Positive electrospray (ESI+) |
| MRM Transitions | 325.1 > 310.1 (quantifier); 325.1 > 281.0 (qualifier) |
| Collision Energies | 30 eV and 26 eV (optimize for specific instrument) |
This method provides enhanced sensitivity and selectivity for challenging matrices like roasted coffee beans and black pepper, utilizing comprehensive cleanup to address complex matrices [6].
Grinding: Grind roasted coffee beans or black pepper to a fine powder using a suitable mill.
Weighing: Accurately weigh 5.0 ± 0.1 g of sample into a 50-mL centrifuge tube.
Internal Standard Addition: Add 100 μL of 13C18-STE working solution (e.g., 40 ng in acetonitrile).
Extraction: Add 20 mL of extraction solvent (acetonitrile/water, 85:15, v/v). Vortex for 1 minute, then shake mechanically for 30 minutes.
Dilution: Dilute 5 mL of the extract with 20 mL of phosphate buffer (pH 7.4).
Immunoaffinity Cleanup: Pass the diluted extract through an immunoaffinity column at a flow rate of 1-2 mL/min. Wash with 10 mL of water. Elute STE with 3 mL of methanol.
Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream at 50°C.
Reconstitution: Reconstitute the residue in 500 μL of mobile phase initial conditions, vortex for 30 seconds, and transfer to an autosampler vial.
Table 4: UPLC-MS/MS instrument parameters for sterigmatocystin analysis
| Parameter | Setting |
|---|---|
| Column | Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm) |
| Mobile Phase A | Water with 10 mM ammonium acetate |
| Mobile Phase B | Methanol with 10 mM ammonium acetate |
| Gradient Program | 0 min: 10% B; 0.5 min: 50% B; 4 min: 97% B; 5.7 min: 97% B; 5.8 min: 10% B; 7 min: 10% B |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 μL |
| Column Temperature | 40°C |
| Ionization Mode | Positive electrospray (ESI+) |
| MRM Transitions | 325 > 310 (quantifier); 325 > 281 (qualifier) |
The following diagram illustrates the complete workflow for the sterigmatocystin analysis protocol:
Method validation should be performed according to international guidelines such as EU Commission Regulation 519/2014 or SANCO/12571/2013. The following parameters should be assessed:
Each analytical batch should include:
The developed methods have been successfully applied to survey STE occurrence in various food commodities. Recent studies indicate that STE contamination is frequently detected but typically at low concentrations:
These findings highlight the importance of sensitive and reliable analytical methods for monitoring STE in food and feed, particularly as climate change may alter the geographical distribution and prevalence of STE-producing fungi [9].
This application note provides comprehensive methodologies and detailed protocols for the determination of sterigmatocystin in various food and feed matrices. The LC-MS/MS-based methods offer the sensitivity, specificity, and reliability needed for accurate STE quantification at the low μg/kg levels relevant for food safety monitoring. The modified QuEChERS approach presents a cost-effective and efficient sample preparation technique, while immunoaffinity cleanup provides superior extract cleanliness for challenging matrices.
As regulatory attention to STE continues to evolve, with EFSA recommending a target LOQ of 1.5 μg/kg, the methods described herein meet or exceed these requirements. The ongoing monitoring of STE in food and feed remains essential for accurate risk assessment and the potential establishment of regulatory limits in the future. The provided protocols enable laboratories to implement reliable STE analysis, contributing to improved food safety and public health protection.
Sterigmatocystin (STC) is a potent mycotoxin produced by various Aspergillus species, particularly Aspergillus versicolor, and is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC). [1] [2] This toxic secondary metabolite shares structural similarities with aflatoxin B1 and serves as its biosynthetic precursor, exhibiting comparable toxic, mutagenic, and carcinogenic properties. [3] [4] STC contamination has been documented in a wide range of food commodities including grains, rice, cheese, nuts, spices, and beer, posing significant health risks to humans and animals through dietary exposure. [5] [4]
The development of specific immune reagents and antibodies against sterigmatocystin has revolutionized detection capabilities, enabling researchers to monitor contamination levels in various products with high sensitivity and specificity. Immunoassay-based methods offer significant advantages over traditional chromatographic techniques, including simplified sample preparation, high throughput capability, and reduced requirement for expensive instrumentation. [5] [3] These characteristics make immunological approaches particularly valuable for screening programs and resource-limited settings where rapid assessment of STC contamination is essential for public health protection. The following sections provide detailed protocols and application notes for utilizing sterigmatocystin-specific immune reagents in various research and analytical contexts.
The development of specific monoclonal antibodies against sterigmatocystin has significantly advanced detection capabilities for this mycotoxin. Several research groups have successfully generated and characterized immune reagents with high affinity and minimal cross-reactivity against structurally related compounds like aflatoxins. [3] These antibodies serve as critical components in various immunoassay formats, each offering distinct advantages for different application scenarios.
Monoclonal Antibodies (VerA series): Li et al. (2014) developed three hybridoma clones (VerA 3, VerA 4, and VerA 6) through a modified two-step screening procedure using STG-GA-BSA conjugates as immunogens. Among these, VerA 3 exhibited the highest sensitivity, with an IC~50~ value of 0.12 ng mL^-1^ in buffer, enabling ultrasensitive detection in competitive ELISA formats. This antibody showed no cross-reactivity with aflatoxins B1, B2, G1, G2, and M1, confirming its high specificity for sterigmatocystin. [3]
Commercial monoclonal antibody: Invitrogen offers a mouse monoclonal antibody specific to sterigmatocystin (Catalog # MA5-49620), which has been validated for applications including Immunohistochemistry (IHC), ELISA, and Lateral Flow (LF) assays. This antibody is provided as 200 µg of purified immunoglobulin, suitable for various experimental configurations. [6]
ELISA-based detection reagents: A competitive enzyme-linked immunosorbent assay (ELISA) was developed using a sensitive monoclonal antibody specific to STC with no cross-reactivity with aflatoxins. This assay has been optimized for the detection of STC in rice, wheat, and maize using a modified QuEChERS sample preparation approach, with a screening target concentration set at 1.5 μg/kg. [5]
Table 1: Characteristics of Available Sterigmatocystin Antibodies
| Antibody Name | Type | Host | Applications | Specificity | Source/Reference |
|---|---|---|---|---|---|
| VerA 3 | Monoclonal | Mouse | icELISA, IAC | No cross-reactivity with aflatoxins | [3] |
| VerA 4 | Monoclonal | Mouse | icELISA, IAC | No cross-reactivity with aflatoxins | [3] |
| VerA 6 | Monoclonal | Mouse | icELISA, IAC | No cross-reactivity with aflatoxins | [3] |
| MA5-49620 | Monoclonal | Mouse | IHC, ELISA, LF | Specific to STC | [6] |
| Not specified | Monoclonal | Mouse | ELISA | No cross-reactivity with aflatoxins | [5] |
The production of high-affinity antibodies requires carefully designed hapten-protein conjugates that effectively stimulate the immune system. A reliable synthesis method for STC derivatives has been developed using glycolic acid and trifluoroacetic acid (TFA) to create functionalized haptens suitable for protein conjugation. [3]
Protocol: Synthesis of STC-GA-BSA Conjugate
The competitive ELISA format represents one of the most widely employed immunoassay techniques for sterigmatocystin detection due to its high throughput capability and excellent sensitivity. This method relies on the competition between free STC in samples and immobilized STC conjugates for limited antibody binding sites. [5] [3]
Table 2: Performance Characteristics of STC ELISA in Different Matrices
| Matrix | Detection Limit (ng/g) | Cutoff Value (μg/kg) | False Suspected Rate | Recovery Range | Reference |
|---|---|---|---|---|---|
| Wheat | 0.08 | 1.2 | 0.34% | 83-110% | [3] |
| Maize | 0.06 | 1.2 | 1.15% | 83-110% | [3] |
| Peanuts | 0.10 | 1.3 | 0.78% | 83-110% | [3] |
| Rice | - | 1.5 | - | - | [5] |
| Wheat | - | 1.5 | - | - | [5] |
| Maize | - | 1.5 | - | - | [5] |
Protocol: Indirect Competitive ELISA for STC Detection
Sample extraction efficiency and matrix effects significantly influence the accuracy and reliability of STC immunoassays. Different commodities require specific preparation approaches to optimize recovery while minimizing interference.
Protocol: Modified QuEChERS for Cereal Samples
Critical Parameters for ELISA Performance:
Immunoaffinity columns (IACs) containing sterigmatocystin-specific antibodies provide highly selective sample cleanup for chromatographic methods, effectively removing matrix interferences while concentrating the target analyte. These columns are particularly valuable when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmatory analysis. [1]
Protocol: IAC Cleanup for Cheese and Dairy Products
Performance Characteristics: The IAC-LC-MS/MS method achieves limits of quantification as low as 1.0 ng/kg for STC in cheese, with recoveries exceeding 70% after optimization. The method demonstrates excellent precision with relative standard deviations typically below 10%, meeting the performance criteria established by EU regulations for official food control. [1]
Sterigmatocystin-specific antibodies have proven invaluable in mechanistic studies exploring the toxicological profiles of this mycotoxin. Recent research has revealed that STC induces apoptotic and autophagic cell death in liver cancer cells by downregulating XIAP (X-linked Inhibitor of Apoptosis Protein) expression. [7]
Diagram 1: STC-induced cellular toxicity pathways. Sterigmatocystin exposure triggers multiple cytotoxic mechanisms including apoptosis, autophagy, and ferroptosis, leading to impaired oocyte quality and liver cancer cell death.
Protocol: Immunodetection of STC-Induced Apoptosis Markers
Key Findings: STC exposure significantly reduces XIAP expression while increasing levels of cleaved caspase-3 and cleaved PARP, indicating activation of apoptotic pathways. This mechanism contributes to STC's anti-proliferative effects in liver cancer cells, suggesting potential therapeutic applications. [7]
Rigorous validation of sterigmatocystin immunoassays is essential to ensure reliable performance across different matrices and laboratories. Both commercial and in-house developed methods should adhere to established validation guidelines.
Protocol: In-House Validation of STC Immunoassays
Method Performance Criteria: According to EU validation guidelines for semi-quantitative screening methods, STC immunoassays should demonstrate false suspected rates below 5% at the designated screening target concentration. For the STC ELISA applied to rice, wheat, and maize, cutoff values were established at 1.2-1.3 μg/kg with false suspected rates of 0.34-1.15%. [5]
The development of high-specificity immune reagents against sterigmatocystin has significantly advanced our ability to detect and quantify this mycotoxin in various commodities and biological systems. The protocols outlined in this document provide researchers with comprehensive methodologies for implementing immunoassay-based approaches that offer sensitivity, specificity, and practical efficiency for both routine screening and mechanistic studies. As research continues to elucidate the health impacts of STC exposure, these immunological tools will play an increasingly important role in protecting food safety and understanding the biological effects of this significant mycotoxin.
Sterigmatocystin (STC) is a mycotoxin and a precursor in the biosynthesis of aflatoxins. Several derivatives of STC have been identified, often involving modifications to its core structure. The table below summarizes relevant derivatives based on the available literature.
| Derivative Name | Core Structure / Key Modification | Relevant Context |
|---|---|---|
| Sterigmatocystin (STC) | Bifuran ring + anthracenone skeleton [1] | Parent compound; late-stage intermediate in aflatoxin biosynthesis [2]. |
| O-methylsterigmatocystin (OMST) | STC with a methylated hydroxyl group [3] [2] | Direct precursor to aflatoxins; used in synthesis studies of other homologues [3]. |
| Oxisterigmatocystins | STC with additional oxygen-containing substitutions (e.g., hydroxylation) [1] | A category of derivatives formed through oxidative processes. |
| Sterigmatocystin-hemiacetal | Characteristic hemiacetal functional group [1] | A specific derivative mentioned as being isolated from Aspergillus sp. [1]. |
While direct protocols are unavailable, the search results suggest two strategic approaches for developing such immunoassays, drawing parallels from related scientific work.
Hapten Design Using Hemiacetal Derivatives: The isolation of natural "sterigmatocystin-hemiacetal" [1] provides a candidate molecule that can be used directly as a hapten. By conjugating this derivative to a carrier protein (like BSA or KLH), you can generate antibodies specifically recognizing the hemiacetal form or its structural analogues.
Adopting a Competitive Assay Format: A well-established strategy for analyzing small molecules is the competitive Enzyme Immunoassay (EIA) [4]. This method is particularly suitable for detecting low molecular weight targets with small structural differences from their parent compounds. The workflow involves competition between free analytes and enzyme-conjugated products for immobilized antibodies, enabling precise quantification.
Sterigmatocystin (STC) is a carcinogenic mycotoxin produced by various Aspergillus species that demonstrates significant protein binding affinity with potential implications for its toxicokinetics. STC is structurally similar to aflatoxin B1, featuring a xanthone nucleus attached to a bisfuran structure, which facilitates interactions with transport proteins like human serum albumin (HSA) [1]. These interactions are critical to understand because they influence the bioavailability, distribution, and toxicity profile of STC in biological systems. The International Agency for Research on Cancer classifies STC as a Group 2B carcinogen (possibly carcinogenic to humans), making research into its protein binding behavior particularly relevant for toxicological assessments and therapeutic countermeasure development [2].
The conjugation of STC with albumins and gelatin represents a significant area of research with applications in toxicology studies, assay development, and detoxification strategy design. Albumins serve as principal carrier proteins in the bloodstream for numerous xenobiotics, while gelatin-based conjugates have utility in immunoassay development and antibody production. Understanding the molecular basis of STC-protein interactions enables researchers to develop more effective detection methods and intervention strategies for this concerning mycotoxin. These application notes provide detailed methodologies for studying STC-protein conjugation, complete with experimental protocols, quantitative binding data, and practical applications for research scientists and drug development professionals.
STC forms moderately stable complexes with human serum albumin (HSA) as demonstrated through multiple analytical approaches. The interaction between STC and HSA is characterized by moderate binding affinity with association constants (K~a~) in the range of approximately 10^4^ L/mol, as determined through fluorescence spectroscopy and ultracentrifugation studies [3]. This binding affinity is significantly lower than that observed for other mycotoxins like ochratoxins (K~a~ ≈ 10^6^ to 10^7^ L/mol) but falls within a range that may still influence the toxicokinetic properties of STC [3]. The table below summarizes the key quantitative binding parameters for STC-HSA interactions:
Table 1: Binding Parameters for STC-HSA Interactions
| Parameter | Value | Experimental Method | Reference |
|---|---|---|---|
| Association Constant (K~a~) | ~10^4^ L/mol | Fluorescence spectroscopy | [3] |
| Stern-Volmer Constant (K~sv~) | 3.98 ± 0.06 M^-1^ | Fluorescence spectroscopy | [4] |
| Primary Binding Site | Heme site (FA1, subdomain IB) | Molecular modeling | [3] |
| Competitive Displacement | Efficiently displaced by cyclodextrins | Competitive fluorescence | [4] |
The binding site specificity of STC on HSA has been investigated through competitive displacement studies with site-specific markers. Unlike cyclopiazonic acid, which occupies Sudlow's site I, STC demonstrates preferential binding to the Heme site (FA1) in subdomain IB on HSA [3]. This binding location distinction is important for understanding potential drug-mycotoxin interactions and predicting displacement effects. Additionally, research has shown that hemiacetal forms of STC can form immunoreactive conjugates with albumin following incubation at room temperature for as little as one hour, demonstrating the reactivity of STC derivatives with proteins [5] [6].
The binding affinity of STC for albumin is notably different from other mycotoxins, which has implications for their relative biological persistence and distribution characteristics. The following table provides a comparative overview of various mycotoxin-albumin binding affinities:
Table 2: Comparative Binding Affinities of Mycotoxins with Human Serum Albumin
| Mycotoxin | Binding Affinity (K~a~) | Relative Strength | Primary Binding Site |
|---|---|---|---|
| Ochratoxins | 10^6^ to 10^7^ L/mol | High | Sudlow's Site I |
| Alternariol | 4 × 10^5^ L/mol | High | Not specified |
| Citrinin | 2 × 10^5^ L/mol | Moderate-High | Not specified |
| Zearalenone | 10^5^ L/mol | Moderate | Not specified |
| Sterigmatocystin | ~10^4^ L/mol | Moderate | Heme Site (FA1) |
| Cyclopiazonic Acid | ~10^4^ L/mol | Moderate | Sudlow's Site I |
| Beauvericin | ~10^3^ L/mol | Low | Not specified |
The moderate affinity binding observed for STC with HSA suggests that while a significant proportion may be protein-bound in circulation, it could still be available for tissue distribution and cellular uptake, potentially contributing to its toxicological effects. This intermediate binding characteristic also makes STC susceptible to displacement by compounds with higher affinity for the heme site, a property that has been exploited in detoxification strategies using cyclodextrins [4].
The fluorescence quenching technique leverages the intrinsic fluorescence of human serum albumin, primarily from tryptophan residues, when excited at 295 nm. The addition of STC to an HSA solution causes a measurable decrease (quenching) in fluorescence intensity due to complex formation between STC and HSA. Analysis of this quenching effect using the Stern-Volmer equation allows calculation of the binding constant and provides insight into the binding mechanism [3] [4].
Table 3: Reagent Preparation Specifications
| Reagent | Concentration | Solvent | Storage Conditions |
|---|---|---|---|
| HSA Stock Solution | 20 μM | PBS, pH 7.4 | -20°C, avoid freeze-thaw cycles |
| STC Stock Solution | 1 mM | Acetonitrile | -20°C, protected from light |
| Working HSA Solution | 2 μM | PBS, pH 7.4 | Prepared fresh daily |
| STC Dilution Series | 0-10 μM | PBS, pH 7.4 | Prepared fresh daily |
Diagram 1: Fluorescence spectroscopy workflow for STC-HSA binding measurement
Ultracentrifugation under appropriate conditions enables the sedimentation of albumin without disrupting albumin-ligand interactions, allowing for the quantification of the free (unbound) fraction of STC in the supernatant. This method provides direct measurement of protein binding under conditions that closely mimic physiological states, using HSA concentrations similar to those found in human plasma (35-50 g/L) [3].
Cyclodextrins (CDs) can displace STC from HSA binding sites due to their higher affinity for STC, forming inclusion complexes that are safely excreted from the body. This approach has potential applications as a detoxification strategy for acute STC poisoning. Sugammadex (a γ-cyclodextrin derivative) shows particularly high binding affinity for STC, with an almost two orders of magnitude higher affinity compared to HSA [4].
Diagram 2: Competitive displacement assay workflow for STC detoxification
The differential binding affinity of STC for cyclodextrins compared to albumin provides a scientific foundation for detoxification approaches. Research demonstrates that STC has significantly higher affinity for γ-cyclodextrin and sugammadex compared to HSA, enabling efficient displacement from the protein binding site [4]. This mechanism parallels the clinical use of sugammadex for reversing neuromuscular block, suggesting potential application for acute STC poisoning intervention.
The table below summarizes the binding affinities of STC with different cyclodextrins compared to HSA:
Table 4: STC Binding Affinities with Cyclodextrins and HSA
| Compound | Relative Binding Affinity for STC | Potential Application |
|---|---|---|
| Sugammadex | Highest affinity | Primary intervention for acute poisoning |
| γ-Cyclodextrin | High affinity | Alternative detoxification agent |
| β-Cyclodextrin | Almost order of magnitude lower than γ-CD | Limited utility |
| HSA | ~100× lower affinity than sugammadex | Native carrier protein |
The proposed detoxification protocol involves intravenous administration of sugammadex or γ-cyclodextrin to extract STC from HSA in the bloodstream, forming an inclusion complex that is then excreted renally. This approach could serve as first-aid intervention for acute STC intoxication, potentially reducing the biological half-life and toxicity of this mycotoxin.
The conjugation of sterigmatocystin with albumins represents a significant interaction that influences the toxicokinetic behavior of this mycotoxin. The experimental protocols outlined in these application notes provide researchers with robust methodologies for characterizing STC-protein binding, with particular emphasis on fluorescence spectroscopy, ultracentrifugation, and competitive displacement assays. The moderate affinity of STC for HSA (K~a~ ≈ 10^4^ L/mol) combined with its specific binding to the heme site (FA1) creates opportunities for intervention strategies using high-affinity cyclodextrins like sugammadex.
These techniques support ongoing research into STC toxicology and the development of novel detoxification approaches. The finding that STC can be efficiently displaced from HSA by cyclodextrins presents a promising avenue for managing acute exposures to this mycotoxin. Further research is needed to explore the in vivo efficacy of these approaches and to develop similar protocols for studying STC conjugation with gelatin and other proteins relevant to immunoassay development and toxicological assessment.
A key starting point is the availability of a specific reagent. A mouse monoclonal antibody against sterigmatocystin has been commercially developed and validated for use in IHC, ELISA, and Lateral Flow assays [1]. This confirms that IHC detection for STC is feasible.
For a robust IHC protocol, the choice of detection system is critical. The table below summarizes common IHC methods, which would need to be optimized for STC detection [2].
| Method | Principle | Key Advantages | Key Limitations | Best Suited For |
|---|---|---|---|---|
| Direct Method [2] | Primary antibody directly labeled with enzyme/fluorophore. | Simple, rapid; minimizes nonspecific background. | Lower sensitivity; requires labeling of every primary antibody. | Detecting highly expressed antigens; tissues with high endogenous Ig (e.g., lymphoid tissue). |
| Indirect Method [2] | Unlabeled primary antibody is detected by a labeled secondary antibody. | Higher sensitivity than direct method; more practical and versatile. | Requires additional controls/blocking; potential for nonspecific secondary antibody binding. | Standard detection for a wide range of antigens; most common research and clinical method. |
| Enzyme-Antienzyme (e.g., PAP, APAAP) [2] | Uses a tertiary complex (e.g., peroxidase-antiperoxidase). | Very high sensitivity; avoids chemical conjugation of primary antibody. | More time-consuming; may still be insufficient for some FFPE tissues with monoclonal antibodies. | Detecting low-abundance antigens; use with cell preparations and cryosections. |
The following diagram illustrates the logical workflow for developing and optimizing an IHC assay for a target like STC, from sample preparation to analysis.
While a full IHC protocol is not detailed in the available literature, researchers have developed other sensitive methods for STC detection that could inform IHC development or serve as complementary techniques.
Based on the available information, here is a suggested workflow for a researcher aiming to detect STC, potentially in a tissue context:
The main challenge is the lack of a publicly detailed, step-by-step IHC protocol for STC. The commercial antibody provides a starting point, but extensive optimization of the entire IHC process—from tissue fixation and antigen retrieval to blocking conditions, antibody dilution, and choice of detection system—would be required [2] [5].
Future work could focus on adapting the highly specific aptamer [3] for IHC applications or using the molecular protocol [4] to pre-screen samples likely to contain STC, thereby increasing the chances of successful IHC detection.
Sterigmatocystin (STG) is a hepatotoxic and carcinogenic mycotoxin produced by various fungal species including Aspergillus, Penicillium, and Emericella genera. This polyketide-derived xanthone metabolite shares structural similarity with aflatoxin B1 (AFB1) and possesses a bisfuran ring system that contributes to its toxicological profile. STG has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans) due to its potent hepatocarcinogenic effects in animal studies. The toxicity mechanism involves the formation of a reactive sterigmatocystin-1,2-oxide intermediate that binds to cellular DNA, forming adducts and generating reactive oxygen species that trigger oxidative stress, apoptosis, and carcinogenesis [1].
The analytical challenge in STG detection stems from several factors: its frequent occurrence at low concentrations in complex matrices, the structural similarity to other mycotoxins that may cause cross-reactivity, and the need for rapid, on-site screening methods that can complement laboratory-based techniques. Lateral flow immunoassays (LFIAs) address these challenges by providing rapid results (typically within 5-30 minutes), ease of use (minimal technical expertise required), and portability for field testing without sophisticated equipment [2]. While traditional methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer excellent sensitivity and specificity, they require extensive sample preparation, costly instrumentation, and skilled operators, making them unsuitable for rapid screening applications [3] [4].
Lateral flow immunoassays are membrane-based diagnostic platforms that operate on the principles of affinity chromatography and immunochemical reactions. The basic structure consists of overlapping porous membranes mounted on a backing card, forming a continuous flow path that enables capillary movement of the liquid sample. The key components include:
The assay format for small molecules like STG typically employs a competitive design, where the target analyte in the sample competes with immobilized analyte conjugates for limited antibody binding sites. This format differs from sandwich assays used for larger analytes with multiple epitopes and is particularly suited to small molecules like mycotoxins that have limited binding sites [2].
In the competitive LFIA format for STG detection:
This inverse relationship between analyte concentration and test line intensity forms the basis for qualitative (visual) or quantitative (reader-based) detection of STG.
Table 1: Essential immunoreagents for STG LFIA development
| Component | Specifications | Source/Clone | Performance Characteristics |
|---|---|---|---|
| Anti-STG monoclonal antibody | Mouse monoclonal, IgG class | Clone STG (e.g., Creative Diagnostics HMABPY017) | IC₅₀: 0.76 ng/mL by icELISA; Cross-reactivity: <0.01% with AFB1, AFB2, AFG1, AFG2, AFM1 [5] |
| STG-protein conjugates | STG-OVA for test line; STG-BSA for immunization | Creative Diagnostics DAGA-017O (OVA) and DAGA-017B (BSA) | Coating antigens for membrane immobilization; critical for test line formation |
| Secondary antibody | Goat anti-mouse IgG | Various commercial sources | Used for control line to capture unbound labeled antibodies |
Table 2: Required materials and equipment for LFIA development and production
| Category | Specific Items | Specifications/Notes |
|---|---|---|
| Membrane components | Sample pad (cellulose/glass fiber), Conjugate pad (glass fiber), Nitrocellulose membrane (e.g., Millipore HF135, Whatman FF120), Absorbent pad (cellulose) | Varying flow rates and protein binding capacities must be optimized |
| Signal reporters | Colloidal gold nanoparticles (40 nm), fluorescent labels (e.g., M424 luminescent dye), carbon nanoparticles, latex beads (blue) | Gold nanoparticles most common; fluorescent labels enable enhanced sensitivity with readers [6] |
| Processing equipment | Dispensing platform for precise antibody application, Guillotine cutter for strip segmentation, XYZ platform for conjugate application, Drying oven with desiccant | Controlled environment (20-25°C, <30% RH) recommended for membrane processing |
| Reading devices | Portable lateral flow readers (optical or magnetic detection) | Quantitative analysis; Detekt Biomedical L.L.C. readers or similar [2] |
Objective: To conjugate anti-STG monoclonal antibodies to colloidal gold nanoparticles for use as the detection conjugate in the LFIA.
Materials:
Procedure:
Objective: To prepare the nitrocellulose membrane with test and control lines and assemble complete lateral flow strips.
Materials:
Procedure:
Objective: To extract STG from cereal samples using an eco-friendly extraction method compatible with LFIA.
Materials:
Procedure:
Table 3: Performance characteristics of STG lateral flow immunoassay
| Parameter | Performance Value | Experimental Conditions |
|---|---|---|
| Visual Limit of Detection (vLOD) | 3 μg/kg | Lowest concentration producing visible test line reduction in cereal samples |
| Cut-off Value | 12 μg/kg | Defined concentration differentiating positive/negative samples [5] |
| Quantitative Detection (with reader) | IC₅₀: 0.76 ng/mL | 50% inhibition concentration in buffer matrix [5] |
| Assay Time | 15 minutes | Room temperature incubation [6] |
| Cross-reactivity | <0.01% with AFB1, AFB2, AFG1, AFG2, AFM1 | Tested at 1000× STG IC₅₀ concentration [5] |
| Recovery in spiked samples | 78.3-102.5% | Rice, corn, and wheat samples at 1-20 μg/kg [5] |
| Coefficient of Variation (CV) | <5% (intra-assay); <12% (inter-assay) | n = 6 replicates at 0, 5, and 15 μg/kg [5] |
Protocol for accelerated stability testing:
Table 4: Troubleshooting guide for STG LFIA development and production
| Problem | Potential Causes | Solutions |
|---|---|---|
| No control line | Insufficient conjugate release, improper control antibody, defective membrane | Check conjugate pad saturation, verify control antibody activity, test membrane flow properties |
| Faint test line with negative samples | Insufficient test line antigen, over-conjugation of antibodies, improper running buffer | Increase STG-OVA concentration (0.5-2.0 mg/mL), optimize antibody:gold ratio, adjust surfactant concentration |
| High background | Non-specific binding, insufficient blocking, excessive gold conjugate | Increase blocking agents (BSA, sucrose), optimize conjugate concentration, add surfactants to running buffer |
| Slow flow rate | Membrane incompatibility, high viscosity samples, improper pad overlaps | Select membrane with appropriate pore size, dilute viscous samples, ensure 1-2 mm overlaps between components |
| False positives | Matrix interference, cross-reactivity, humid storage conditions | Increase sample dilution, optimize extraction buffer, include matrix modifiers, improve packaging with desiccant |
Buffer composition optimization:
Membrane selection criteria:
The developed lateral flow immunoassay for sterigmatocystin provides a rapid, reliable screening tool for detecting this carcinogenic mycotoxin in food and feed samples. With a visual detection limit of 3 μg/kg and a cut-off value of 12 μg/kg, the assay meets the sensitivity requirements for monitoring STG contamination in various agricultural commodities. The eco-friendly extraction method utilizing PEG and ethanol reduces environmental impact compared to traditional organic solvents while maintaining high extraction efficiency [6].
The robust performance characteristics, including excellent specificity (cross-reactivity <0.01% with major aflatoxins), good recovery rates (78.3-102.5%), and low variability (CV <5% intra-assay), make this assay suitable for routine screening applications in quality control laboratories, regulatory enforcement, and industry self-monitoring programs. The short analysis time (15 minutes) enables rapid decision-making regarding product safety and compliance with regulatory standards.
For quantitative applications, the integration with portable readers can provide precise concentration measurements, facilitating data recording and traceability. Future developments may focus on multiplexed detection of multiple mycotoxins simultaneously and further improvements in sensitivity and stability through novel labeling technologies and advanced material science applications.
Sterigmatocystin (STE) is a polyketide-derived mycotoxin produced by various Aspergillus species that has gained significant research interest due to its potent cytotoxic and carcinogenic properties. Chemically known as (3aR,12cS)-8-hydroxy-6-methoxy-3a,12c-dihydro-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one, STE shares structural similarities with aflatoxin B1 and serves as its late-stage biosynthetic precursor [1]. The International Agency for Research on Cancer (IARC) has classified STE as a Group 2B carcinogen (possibly carcinogenic to humans) based on sufficient evidence of carcinogenicity in animal studies [2]. Beyond its toxicological significance, recent research has revealed that STE possesses promising anticancer properties through the induction of apoptotic and autophagic cell death pathways in various cancer cell lines, including breast cancer models [3] [4].
The MCF7 cell line, originally isolated from a breast adenocarcinoma, represents a well-characterized in vitro model for studying estrogen receptor-positive breast cancer biology and therapy responses. These cells have been extensively utilized in cancer research due to their relevance to the most common breast cancer subtype and their responsiveness to various therapeutic agents. The investigation of STE's effects on MCF7 cells provides valuable insights into both the toxicological risk assessment of this mycotoxin and its potential development as an anticancer therapeutic agent. This document presents comprehensive application notes and detailed experimental protocols for evaluating STE-induced cytotoxicity in MCF7 cells, incorporating both foundational methodologies and recent advances in the field.
Sterigmatocystin is characterized by a xanthone nucleus fused with a bifuran structure, contributing to its biological activity and chemical reactivity. The compound has a molecular weight of 324.28 g/mol and the molecular formula C~18~H~12~O~6~ [2]. STE is typically prepared as a methanol stock solution for in vitro studies, with recommended storage at -20°C to maintain stability [2]. The crystalline solid exhibits a pale yellow appearance and demonstrates fluorescence under UV light, a property that can be utilized in certain analytical detection methods. STE shows limited solubility in aqueous solutions but dissolves well in various organic solvents including chloroform, methanol, and acetonitrile.
Recent investigations have demonstrated that STE exerts dose-dependent cytotoxic effects on MCF7 breast cancer cells. The table below summarizes the key cytotoxicity parameters derived from multiple experimental studies:
Table 1: Cytotoxicity Parameters of Sterigmatocystin in MCF7 Cells
| Assay Type | IC₅₀ Value | Exposure Duration | Key Observations | Study Reference |
|---|---|---|---|---|
| CCK-8 assay | 225.21 µM | 24-72 hours | Significant reduction in cell viability | [4] |
| ATP measurement | Concentration-dependent | 24, 48, 72 hours | Increased sensitivity in 2D vs 3D cultures | [2] |
| Flow cytometry | Not specified | 24 hours | Induction of apoptosis and cell cycle arrest | [3] |
The concentration-dependent response to STE treatment follows a characteristic sigmoidal curve, with noticeable effects observed at concentrations as low as 50 µM and maximal cytotoxicity achieved at approximately 300 µM in MCF7 cells [4]. The time-dependent nature of STE cytotoxicity is evident from experimental data showing progressively decreased IC₅₀ values with extended exposure periods from 24 to 72 hours.
Research findings indicate significant variations in STE sensitivity across different cell lines, highlighting the importance of model selection in toxicological and pharmacological assessments:
Table 2: Comparative Sensitivity of Cell Lines to Sterigmatocystin
| Cell Line | Tissue Origin | Cell Type | Relative Sensitivity | IC₅₀ Values |
|---|---|---|---|---|
| MCF7 | Human breast | Carcinoma epithelial | Moderate | 225.21 µM |
| HepG2 | Human liver | Hepatocellular carcinoma | High | 161.81 µM |
| Hep3B | Human liver | Hepatocellular carcinoma | Moderate-high | Similar to HepG2 |
| BM-MSC | Human bone marrow | Mesenchymal stem cells | Variable | Concentration-dependent |
| HUVEC | Human umbilical vein | Endothelial cells | Variable | Concentration-dependent |
The differential sensitivity observed across cell types suggests tissue-specific mechanisms of STE toxicity and potential selective cytotoxicity that could be exploited for therapeutic purposes. Notably, cancer cell lines generally demonstrate greater susceptibility to STE-induced cytotoxicity compared to non-transformed cells, indicating a possible therapeutic window that warrants further investigation [3] [2].
Sterigmatocystin exerts its cytotoxic effects primarily through the induction of mitochondrial apoptosis in MCF7 cells. The molecular mechanisms involve:
The following diagram illustrates the apoptotic signaling pathway induced by sterigmatocystin:
Diagram 1: Molecular mechanisms of sterigmatocystin-induced cell death in MCF7 cells. STE treatment downregulates XIAP, leading to caspase-dependent apoptosis, while simultaneously inducing cell cycle arrest and autophagy.
Beyond apoptosis activation, STE triggers concurrent autophagy induction through mechanisms that remain partially characterized but involve modulation of the AMPK-mTOR signaling axis. This autophagic response appears to serve as both a cell survival mechanism initially and a contributor to cell death under prolonged STE exposure [3]. Additionally, STE treatment causes significant cell cycle arrest at the G1/S transition phase, mediated through p21 upregulation and subsequent inhibition of Cyclin D1/CDK4/6 complex activity [3]. This cell cycle arrest prevents damaged cells from progressing through replication and contributes to the overall antiproliferative effects of STE in MCF7 cells.
The Cell Counting Kit-8 (CCK-8) assay provides a colorimetric method for determining viable cell numbers based on mitochondrial dehydrogenase activity:
Annexin V/propidium iodide (PI) staining provides quantitative assessment of apoptotic cell populations:
Western blotting enables protein expression profiling to investigate STE mechanism of action:
The following workflow diagram summarizes the key experimental procedures:
Diagram 2: Experimental workflow for assessing sterigmatocystin cytotoxicity in MCF7 cells. The comprehensive approach includes viability assessment, apoptosis detection, mechanism elucidation, and cell cycle analysis.
The experimental protocols outlined herein provide standardized methodologies for evaluating STE toxicity in breast cancer models, contributing to:
The investigation of STE's cytotoxic mechanisms offers valuable insights for oncotherapeutic applications:
The application notes and detailed protocols presented herein provide a comprehensive framework for investigating sterigmatocystin cytotoxicity in MCF7 breast cancer cells. The standardized methodologies enable robust assessment of STE's biological effects, spanning from basic viability measurements to mechanistic molecular analyses. The dual relevance of STE as both a food safety concern and a potential therapeutic agent underscores the importance of rigorous, reproducible experimental approaches in characterizing its cellular effects. The continuing investigation of STE's antitumor mechanisms may ultimately contribute to the development of novel XIAP-targeted therapeutic strategies for breast cancer treatment.
Sterigmatocystin (STC) is a potent mycotoxin produced by various species of the genus Aspergillus, particularly A. nidulans and A. versicolor. This hepatotoxic and carcinogenic compound shares structural similarities with aflatoxins and poses significant contamination risks in food supplies, environmental settings, and indoor air quality. Research has demonstrated that STC induces cytotoxic effects through multiple mechanisms, primarily via oxidative stress generation and disruption of cellular metabolic pathways. The alamarBlue assay provides a robust, sensitive, and reproducible method for quantifying STC-induced cytotoxicity across various cell models, making it an essential tool for toxicological screening and risk assessment studies.
The alamarBlue assay utilizes the active ingredient resazurin, a blue, non-fluorescent indicator that undergoes irreversible reduction to resorufin, a red, highly fluorescent molecule, in metabolically active cells [1] [2]. This conversion is mediated by mitochondrial and cytoplasmic reductases and reflects the combined metabolic activity of the cell population. The reduction process occurs continuously in viable cells, generating a signal directly proportional to the number of living cells present. The assay's non-toxic nature allows for long-term monitoring of cell viability and enables subsequent functional assays on the same cell population, providing significant advantages over endpoint viability assays [2] [3].
Sterigmatocystin cytotoxicity assessments have been successfully conducted in various mammalian cell lines, each offering specific advantages for different research applications. The HL-7702 human hepatocyte cell line (also known as L-02) represents a relevant model for hepatotoxicity studies, as the liver constitutes a primary target for STC-induced damage [4]. For neurotoxicity evaluations, the SH-SY5Y human neuroblastoma cell line provides an appropriate experimental system, as research has demonstrated STC's ability to induce oxidative stress in neuronal cells [5]. Additional cell lines utilized in mycotoxin research include HepG2 hepatocarcinoma cells, Caco-2 intestinal epithelial cells, and primary hepatocytes [6].
Initiate the experiment by cultivating appropriate cell lines in recommended complete media supplemented with fetal bovine serum and antibiotics. Maintain cells under standard culture conditions (37°C, 5% CO₂) and passage during logarithmic growth phase to ensure optimal viability. For assay setup, harvest cells using mild proteolysis (trypsin-EDTA), neutralize with complete medium, and perform viability assessment using trypan blue exclusion. Plate cells in sterile tissue culture-treated microplates at optimized densities based on cell growth characteristics:
Table: Recommended Cell Seeding Densities for Common Cell Lines
| Cell Line | Cell Type | 96-well Plate Seeding Density | 384-well Plate Seeding Density | Incubation Period Before Treatment |
|---|---|---|---|---|
| HL-7702 | Human hepatocyte | 5,000-10,000 cells/well | 1,000-2,000 cells/well | 24 hours |
| SH-SY5Y | Human neuroblastoma | 8,000-15,000 cells/well | 1,500-3,000 cells/well | 24 hours |
| HepG2 | Human hepatocellular carcinoma | 6,000-12,000 cells/well | 1,200-2,400 cells/well | 24 hours |
| Caco-2 | Human colorectal adenocarcinoma | 4,000-8,000 cells/well | 800-1,600 cells/well | 24-48 hours |
After plating, incubate cells for 24 hours to facilitate proper attachment and recovery. For differentiated cell models like Caco-2, extend the recovery period according to established differentiation protocols. Include appropriate control wells containing culture medium without cells to account for background fluorescence/absorbance in subsequent measurements [1] [3].
Prepare sterigmatocystin working solutions immediately before use by serial dilution in complete cell culture medium. Ensure that the final concentration of solvent (DMSO or methanol) does not exceed 0.1% (v/v) across all treatments, including vehicle controls. Remove culture medium from plated cells and replace with fresh medium containing STC at desired concentrations. Based on published literature, STC exhibits cytotoxic effects in mammalian cells within concentration ranges of 0.78-3.12 μM in neuroblastoma models and 1-100 μM in hepatic systems [4] [5]. Include the following controls in each experimental plate:
After compound addition, incubate cells for the desired treatment duration (typically 24-72 hours) under standard culture conditions. The specific exposure time should be determined based on experimental objectives, whether assessing acute toxicity (shorter exposures) or chronic effects (longer exposures).
Following STC exposure, carefully remove treatment media and replace with fresh culture medium containing 10% (v/v) alamarBlue reagent [1]. For 96-well plates, add 90 μL of culture medium and 10 μL of alamarBlue reagent per well; for 384-well plates, add 36 μL of culture medium and 4 μL of reagent [1]. Gently swirl the plate to ensure homogeneous distribution of the reagent. Return plates to the incubator and protect from light during the incubation period, which typically ranges from 1-4 hours for most mammalian cell lines, though incubation up to 8 hours may be necessary for cells with lower metabolic activity [3].
During incubation, viable cells continuously reduce resazurin to resorufin, generating increasing fluorescence signal. Monitor reduction progress periodically until the negative control wells (vehicle-treated cells) demonstrate sufficient signal above background, typically reaching 50-70% of the maximal signal range. Avoid extended incubations that may lead to over-reduction of the reagent, which can diminish signal linearity. Following incubation, measure fluorescence using a microplate reader with excitation at 530-560 nm and emission at 590 nm. For additional confirmation, absorbance can be measured at 570 nm with a reference wavelength of 600 nm [1] [2].
Calculate background-corrected fluorescence values by subtracting the mean signal from background control wells (medium with alamarBlue but no cells) from all experimental values. Normalize treatment group values to vehicle controls to determine percentage viability using the formula:
% Viability = (RFU treated - RFU background) / (RFU control - RFU background) × 100
where RFU represents relative fluorescence units.
Generate dose-response curves by plotting percentage viability against STC concentration (typically log-transformed) and determine IC₅₀ values (concentration causing 50% viability reduction) using four-parameter logistic regression. For time-course experiments, analyze viability trends across multiple time points to assess progressive cytotoxic effects. Statistical analysis should include appropriate tests (e.g., one-way ANOVA with post-hoc tests) to identify significant differences between treatment groups and controls.
Table: Example Sterigmatocystin Cytotoxicity Data in Different Cell Models
| Cell Model | Exposure Time | IC₅₀ Value | Key Pathological Findings | Primary Mechanisms | Reference |
|---|---|---|---|---|---|
| HL-7702 Hepatocytes | 24 hours | ~10 μM | Lipid droplet accumulation, apoptosis | Oxidative stress, lipid metabolism disruption | [4] |
| SH-SY5Y Neuroblastoma | 24 hours | 1.56-3.12 μM | ROS generation, lipid peroxidation | Glutathione depletion, antioxidant system suppression | [5] |
Sterigmatocystin exerts significant cytotoxic effects primarily through the induction of oxidative stress. Research using SH-SY5Y neuroblastoma cells has demonstrated that STC exposure results in dose-dependent increases in intracellular reactive oxygen species (ROS) beginning at concentrations as low as 0.78 μM [5]. This oxidative burden triggers lipid peroxidation processes that damage cellular membranes and disrupt normal cell function. Concurrently, STC exposure depletes intracellular glutathione (GSH) reserves, simultaneously increasing oxidized glutathione (GSSG) levels and consequently reducing the GSH/GSSG ratio, a key indicator of cellular redox status. The compromised antioxidant defense system further exacerbates oxidative damage, creating a self-amplifying cycle of cellular deterioration that ultimately leads to apoptotic or necrotic cell death [5].
The diagram below illustrates the mechanistic pathway of STC-induced cytotoxicity:
Recent lipidomics studies have revealed that sterigmatocystin significantly disrupts cellular lipid homeostasis in hepatocyte models. STC exposure induces abnormal accumulation of intracellular lipid droplets, indicating profound alterations in lipid storage and metabolism [4]. Using high-performance liquid chromatography-mass spectrometry (HPLC-MS) based lipidomics, researchers have identified specific lipid species affected by STC, including significant decreases in lysophosphatidylcholine (LPC) species (LPC 16:0, LPC 16:1, LPC 18:0, LPC 18:1, LPC 18:2) and lysophosphatidylethanolamine (LPE 16:0), alongside dramatic increases in specific triglyceride species (TG 16:0/16:1/16:1 and TG 18:1/18:1/18:2) [4]. These lipid perturbations suggest that STC interferes with multiple aspects of lipid biosynthesis, remodeling, and degradation pathways, contributing to its cytotoxic and potentially steatotic effects in hepatic systems.
Several technical considerations require attention when implementing the alamarBlue assay for STC cytotoxicity assessment. Cell seeding density represents a critical parameter that must be optimized for each cell line to prevent over-confluence during the assay, which can artificially reduce metabolic activity readings [3]. The alamarBlue incubation period should be determined empirically to ensure sufficient signal development while avoiding complete reduction, which compromises linearity. For most applications, a 1-4 hour incubation period suffices, though slower-metabolizing cells may require extended periods up to 8 hours [3]. The selection of alamarBlue formulation (standard vs. high sensitivity) depends on experimental needs; the high sensitivity version (alamarBlue HS) offers lower background fluorescence and enhanced detection sensitivity, capable of detecting as few as 20 cells per well, making it particularly suitable for low-density cultures or subtle toxicity assessments [2].
Table: Troubleshooting Guide for alamarBlue STC Cytotoxicity Assays
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| High background signal | Resorufin contamination in reagent | Use alamarBlue HS with purified resazurin; ensure proper storage at 4°C [2] |
| Poor signal-to-noise ratio | Insufficient cell number; inadequate incubation time | Optimize cell seeding density; extend incubation time to 4-8 hours [3] |
| Excessive variability between replicates | Inconsistent cell plating; edge effects in microplate | Use multichannel pipettes for uniform plating; buffer perimeter wells with PBS [3] |
| Reduced dynamic range | Over-incubation leading to complete reduction | Shorten incubation period; monitor fluorescence periodically during development |
| Inconsistent STC effects | Compound precipitation; solvent toxicity | Ensure STC remains in solution; keep final DMSO concentration ≤0.1% |
| Non-linear dose response | Incorrect cell concentration for assay duration | Generate cell standard curve for each experimental condition [3] |
The alamarBlue assay provides a robust, sensitive, and reproducible platform for evaluating sterigmatocystin-induced cytotoxicity across various cell models. This application note outlines a standardized methodology that enables researchers to accurately quantify STC toxicity while gaining insights into its underlying mechanisms, particularly oxidative stress induction and lipid metabolism disruption. The non-toxic nature of alamarBlue reagent allows for longitudinal monitoring of cell viability and facilitates subsequent molecular analyses on the same cell population, enhancing experimental efficiency and data correlation. When properly optimized and executed, this protocol delivers reliable dose-response data suitable for toxicological risk assessment, mechanistic studies, and screening of potential protective compounds against mycotoxin-induced cellular damage.
| Problem | Possible Causes | Recommended Solutions | Key Citations |
|---|
| Signal Suppression/Enhancement | Co-eluting matrix components from complex samples (e.g., grains, cheese). | 1. Improve Purification: Use Immunoaffinity Columns (IAC) or Molecularly Imprinted Polymers (MIPs). 2. Apply Standard Addition: Use to compensate for severe matrix effects. 3. Introduce Freezing Step: Cool extract to -18°C for 3+ hours to precipitate fats/proteins. | [1] [2] [3] | | High Background Noise | Inadequate clean-up, leading to residual matrix interferences. | 1. Optimize SPE Sorbents: Use multi-functional SPE columns. 2. Employ LC-MS/MS: Enhance selectivity via multiple reaction monitoring (MRM). | [2] [3] | | Poor Recovery & Accuracy | Analyte loss during complex sample preparation. | 1. Use Isotopically Labeled Internal Standard (ILIS): Correct for analyte loss and instrument variability. 2. Validate with Spiked Samples: Ensure recovery rates of 70-120%. | [3] |
This protocol from cheese analysis effectively handles high-fat matrices [3].
A streamlined approach for grains and cereals [2] [5].
While parameters are instrument-specific, here are typical conditions from recent literature.
| Parameter | Setting | Application Context |
|---|---|---|
| LC Column | C18 (e.g., InertSustain C18, 150 mm × 2.1 mm, 3 µm) | General separation [2] |
| Mobile Phase | A: 2 mM Ammonium Acetate in Water B: 2 mM Ammonium Acetate in Acetonitrile | Grain analysis [2] | | Mass Analyzer | Triple Quadrupole (MS/MS) | All contexts | | Ionization Mode | Electrospray Ionization (ESI), positive mode | All contexts | | Detection | Multiple Reaction Monitoring (MRM) | All contexts |
The table below summarizes two validated chromatographic methods for determining STC in grains.
| Method Attribute | GC-MS with On-Column Injection [1] | LC-MS/MS with IAC Clean-up [2] |
|---|---|---|
| Sample Types | Grains (maize, wheat, rice) | Brown rice, wheat |
| Extraction Solvent | Acetonitrile (84%) | Acetonitrile/Water (70:30, v/v) |
| Clean-up Method | Immunoaffinity Column (IAC) | Immunoaffinity Column (IAC) |
| Key Technique | On-column injection; no derivatization | Tandem mass spectrometry (MRM) |
| Limit of Quantification (LOQ) | 8 μg/kg | 0.05 μg/kg (for brown rice) |
| Recovery Range | Not explicitly stated, but RSDr <10% | 85.9% - 98.0% |
| Matrix Effect | Insignificant after IAC clean-up | Corrected with matrix-matched standards |
This method is sensitive and reliable for monitoring STC contamination without derivatization.
1. Extraction:
2. Clean-up:
3. Concentration:
4. GC-MS Analysis:
This method is highly sensitive and suitable for simultaneous analysis of STC and aflatoxins.
1. Extraction:
2. Clean-up:
3. LC-MS/MS Analysis:
Problem: Low Recovery of STC
Problem: High Background Noise or Interference
Problem: Inconsistent Results (High Relative Standard Deviation)
The following diagram visualizes the core workflow for sterigmatocystin analysis, integrating key steps from both GC-MS and LC-MS/MS protocols.
The table below summarizes sample preparation and analytical techniques for determining STE in various food matrices, highlighting the diversity of approaches.
| Sample Type | Extraction Method | Clean-up Technique | Determination Technique | Key Performance Metrics (LOD/LOQ, Recovery%) | Reference |
|---|---|---|---|---|---|
| Cheese (ovine, goat, buffalo) | Single liquid extraction with organic solvents | Immunoaffinity Column (IAC) + Freezing step (-18°C, 3h) | LC-MS/MS | LOQ: 1.0 µg/kg; Recovery: >70% (after freezing step optimization) [1] | |
| Various Foods (Cereals, nuts, oil, etc.) | 0.1% Formic acid in ACN:water (1:1, v/v) | Solid-Phase Extraction (SPE) "Isolute Myco" | LC-MS/MS | Not fully specified in excerpt [2] | |
| Brown Rice, Wheat | ACN:water (17:3, v/v) | Immunoaffinity Column (IAC) "Horiba Aflaking" | LC-MS/MS | LOD: 0.02-0.03 µg/kg, LOQ: 0.05-0.09 µg/kg; Recovery: 86-102% [2] | |
| Rice, Maize, Soybean | MeOH:water (7:3, v/v) | Molecularly Imprinted Polymer SPE (MIP) | LC-FD | Recovery: 81-95% [2] | |
| Soaked/Steamed/Fermented Rice | QuEChERS | QuEChERS | LC-MS/MS | LOD: 0.01-0.07 µg/kg, LOQ: 0.03-0.25 µg/kg; Recovery: 73-119% [2] | |
| Wheat | ACN:water (9:1, v/v) | Magnetic Solid-Phase Extraction (MSPE with Fe3O4-MIP) | LC-DAD | LOD: 0.63 µg/kg; Recovery: 88-97% [2] |
This detailed protocol, adapted from a 2025 study, is highly effective for fatty matrices like cheese and can be a reference for other complex samples [1].
1. Sample Preparation:
2. Extraction:
3. Clean-up & Purification (Critical Steps):
4. Analysis:
The following diagram illustrates the core workflow and the critical decision point for fat-rich matrices:
After optimization, your method should meet performance criteria suitable for food safety control. The European Food Safety Authority (EFSA) recommends a limit of quantification (LOQ) of less than 1.5 µg/kg for STE in food [2].
| Performance Parameter | Target Value / Range | Notes |
|---|---|---|
| Limit of Quantification (LOQ) | < 1.5 µg/kg | EFSA recommendation; advanced methods achieve 1.0 µg/kg or lower [1] [2]. |
| Recovery | 70% - 120% | The optimized protocol with a freezing step achieved >70% recovery for STE in cheese [1]. |
| Precision (RSDr) | < 20% | Interlaboratory studies show precision can vary; aim for this target in-house [4]. |
Q1: I am getting low recovery rates for STE. What could be the problem?
Q2: My LC-MS/MS analysis shows significant matrix effects (ion suppression). How can I mitigate this?
Q3: What is the best analytical technique for confirming the identity and quantity of STE?
The following table summarizes key parameters from published methods for sterigmatocystin analysis, which can serve as a benchmark for your own calibration curves.
| Matrix | Analytical Technique | Linearity Range | Coefficient of Determination (R²) | Key Sample Clean-up | Reference |
|---|---|---|---|---|---|
| Grains | HPLC-MS/MS | Up to 100 μg/kg | > 0.991 (in matrix) | Not specified | [1] |
| Cheese | LC-MS/MS | Not specified | > 0.997 | Immunoaffinity Column (IAC) & Freezing | [2] |
| Grain | GC-MS | 8-120 μg/kg | 0.999 | Immunoaffinity Column (IAC) | [3] |
| Rice Wine | UPLC-MS/MS | Not specified | Not specified | QuEChERS | [4] |
Here are the detailed methodologies from the search results that you can reference for your experimental setup.
This method, which showed a linear range up to 100 μg/kg, can be adapted for your work [1].
This method achieved an excellent R² of >0.997 and highlights the importance of sample clean-up [2].
This sensitive and reliable GC-MS method used an on-column injector and required no derivatization [3].
This workflow diagram outlines key steps to diagnose and resolve calibration curve problems:
The field has moved towards more sensitive and specific methods, primarily using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The table below summarizes key performance metrics for different approaches as reported in recent literature.
| Method | Application/Food Matrix | Key Performance Metrics (LOD/LOQ) | Notes & Advantages |
|---|
| LC-MS/MS [1] [2] | Cheese, cereals, nuts, oil, pasta | LODs: As low as 0.01 µg/kg [1] LOQs: Ranging from 0.03 to 1.0 µg/kg [1] [2] | Considered the modern standard; high sensitivity and selectivity; allows for multi-mycotoxin analysis. | | Immunoaffinity Clean-up + LC-MS/MS [2] | Cheese (ovine, goat, buffalo) | LOQs: 1.0 ng/kg (STC), 2.0 ng/kg (AFM1), 5.0 ng/kg (AFL) | High sensitivity achieved through selective clean-up, reducing matrix interference. | | Monoclonal Antibody-based ELISA [3] | Wheat, maize, peanuts | Detection Limits: 0.06 ng/g (maize) to 0.1 ng/g (peanuts) | High-throughput screening tool; requires validation with a confirmatory method like LC-MS/MS. | | Chemical (Ozone) Mitigation [4] | Toxin degradation (not detection) | ~84% degradation rate | Not a detection method, but a mitigation strategy to physically remove the toxin. |
This protocol, adapted from a 2025 method for cheese analysis, demonstrates how to achieve ultra-low detection levels through effective sample clean-up [2].
1. Sample Preparation and Extraction
2. Clean-up and Purification (Critical for Sensitivity)
3. Analysis and Detection
The following diagram illustrates the complete experimental workflow:
Q1: My recovery rates for sterigmatocystin are low, especially from fatty matrices. What can I do?
Q2: How can I reduce matrix effects and improve the signal-to-noise ratio in LC-MS/MS?
Q3: I need to screen a large number of samples quickly. Is there an alternative to LC-MS/MS?
Q4: Are there any emerging or non-thermal methods for degrading sterigmatocystin?
Cross-reactivity occurs when an antibody binds to non-target molecules that are structurally similar to the intended antigen. For sterigmatocystin, the most significant cross-reactivity risks come from its biosynthetic precursor, aflatoxins, and its own structural derivatives.
The table below summarizes the cross-reactivity profiles of different sterigmatocystin antibodies reported in the literature.
| Antibody Name / Type | Reported Cross-Reactivity | Key Characteristics & Notes |
|---|---|---|
| mAb VerA 3, 4, 6 [1] | No cross-reactivity with AFB1, AFB2, AFG1, AFG2, AFM1 [1]. | High specificity is attributed to the novel STG-GA-BSA immunogen and a two-step screening procedure [1]. |
| Polyclonal Antibody [2] | No cross-reactivity with analogous structures [2]. | The immunogen was designed for high specificity, and the ciELISA showed no significant interference from other compounds [2]. |
| Immunoaffinity Column [3] | Cross-reactivity observed with aflatoxins, allowing for simultaneous cleanup [3]. | This property is utilized for multi-toxin analysis. If using such a column for STC-specific cleanup, this cross-reactivity can be a significant interferent [3]. |
Cause: Underlying Antibody Specificity The most fundamental cause is the intrinsic specificity of the antibody's paratope (antigen-binding site). As shown above, some antibodies are raised to be highly specific, while others are naturally broad [3].
Solution: Characterize Your Reagents Always check the manufacturer's datasheet for the cross-reactivity profile. If this information is unavailable, you must empirically validate the antibody against common interferents like aflatoxins (AFB1, AFB2, AFG1, AFG2) and other mycotoxins relevant to your sample matrix [1] [2].
Cause: Matrix Interference Components in complex sample backgrounds (e.g., grains) can cause non-specific binding, leading to overestimation of the toxin concentration [1] [4].
Solution: Incorporate a Sample Cleanup Step Using an immunoaffinity column (IAC) specifically designed for sterigmatocystin can significantly improve assay reliability by purifying the analyte and removing impurities [1] [3]. For a non-IAC approach, a simple dilution of the sample extract can sometimes reduce matrix effects, provided the toxin concentration remains within the detectable range [2].
Here is a detailed methodology for two key techniques: developing a monoclonal antibody and performing an indirect competitive ELISA (icELISA) for detection.
The following workflow is adapted from a study that produced highly specific mAbs against sterigmatocystin [1].
Key Steps Explained:
This protocol is based on the work using the sensitive mAb VerA 3 [1] and can be adapted for other specific antibodies.
Optimization Parameters: The performance of the icELISA is highly dependent on several physicochemical factors [1]:
Validation & Performance: Under optimal conditions, the icELISA for sterigmatocystin achieved very low detection limits: 0.08 ng/g for wheat, 0.06 ng/g for maize, and 0.1 ng/g for peanuts. Recovery rates ranged from 83% to 110%, with inter- and intra-assay variations of less than 10% [1].
What is the structural reason for potential cross-reactivity between sterigmatocystin and aflatoxins? Sterigmatocystin and aflatoxins share a very similar chemical core structure, consisting of a xanthone nucleus attached to a bifuran ring [5] [6]. Sterigmatocystin is a direct precursor in the biosynthesis pathway of aflatoxins, making their structures highly analogous [5] [6].
My ELISA results are higher than my LC-MS/MS results. What could be the cause? This is a classic sign of cross-reactivity. The antibody-based ELISA is detecting sterigmatocystin plus one or more unknown cross-reactants, while the LC-MS/MS method is highly specific for the sterigmatocystin molecule itself. Re-run your ELISA after incorporating a more specific sample cleanup step, such as an immunoaffinity column that does not cross-react with aflatoxins [1] [3].
Are there any regulatory limits for sterigmatocystin in food that I should consider? Currently, most countries, including the United States and the European Union, have not established maximum permitted levels for sterigmatocystin in food [6]. However, some countries like China have set guidance levels (e.g., below 25 µg/kg) [1], and the Czech Republic and Slovakia have regulations for various food items [1]. It is crucial to check the local regulations applicable to your region.
Here are common challenges and solutions researchers face when preparing sterigmatocystin samples.
| Issue | Possible Causes | Recommended Solutions |
|---|---|---|
| Low recovery rates | Inefficient extraction solvent; toxin degradation during process; adsorption loss to glassware or matrix | Use acetonitrile/water (e.g., 90:10 v/v or 84:16 v/v) [1] [2]; add 0.1% formic acid [2]; use inert surfaces (e.g., silanized glassware, polypropylene plastics) |
| Inconsistent or variable results | Inadequate homogenization; improper purification; unstable chromatographic analysis | Homogenize 25g sample with 100mL solvent [2]; use EMR-Lipid or C18 adsorbents in purification [3] [4]; for UPLC-MS/MS, use C18 column with 5mM ammonium acetate in water/ACN [2] [4] |
| High background noise/interference | Co-extracted lipids/pigments; insufficient cleanup | Use mixed-mode SPE (C18 + EMR-Lipid) [3]; for fruits, use QuEChERS with 85mg C18 + 15mg PSA [4] |
| Undetected or unexpectedly low STE | Hidden mycotoxins bound to matrix; standard material degradation | Apply alkaline conditions (pH>12) or thermal treatment (>150°C) to release bound toxins [3]; verify standard purity & prepare fresh stock solutions in ACN [1] [2] |
This method, adapted from recent literature, is designed for high recovery and minimal matrix interference [2].
This protocol uses a combination of adsorbents to effectively remove lipids and other interferents, as demonstrated in a study on complex food matrices [3].
This analytical method provides a reference for achieving good separation and sensitivity [4].
The following diagram summarizes the core steps of the sample preparation workflow, highlighting critical points for minimizing sterigmatocystin loss.
Sample Preparation Workflow for Sterigmatocystin Analysis
Q1: What is the most critical step to prevent sterigmatocystin loss? The extraction and purification steps are equally critical. Using the correct solvent mixture (ACN/water with acid) ensures efficient release of STE from the matrix, while an effective SPE cleanup (e.g., with EMR-Lipid) removes co-extracted interferents that can cause analyte loss or signal suppression during LC-MS/MS analysis [3] [2].
Q2: How can I improve recovery for "hidden" sterigmatocystin? "Hidden" mycotoxins can be bound to food components. To improve recovery, you can subject the sample to alkaline conditions (pH > 12) or thermal treatment above 150°C during the extraction process. These conditions help break the bonds between the toxin and the food matrix, releasing the hidden forms [3].
Q3: What are the recommended performance criteria for my analytical method? The European Food Safety Authority (EFSA) recommends that methods for determining sterigmatocystin should achieve a Limit of Quantification (LOQ) of less than 1.5 μg/kg. Your method validation should demonstrate recovery rates and precision that meet internal and international standards for reliable quantification [2].
Q1: What is the best solvent for preparing and storing sterigmatocystin standard solutions? A: Chloroform is the most suitable solvent. Research specifically investigating stability has concluded that chloroform is superior for both solubilizing sterigmatocystin and maintaining its stability during storage [1].
Q2: How do storage temperature and time affect sterigmatocystin stability? A: Stability varies significantly by solvent. The data below summarizes experimental recovery rates for sterigmatocystin under different conditions [1]:
| Storage Condition | Solvent | Recovery after 7 days | Recovery after 30 days |
|---|---|---|---|
| Cold Storage | Chloroform | >90% | >90% |
| Pyridine | >90% | <90% | |
| Frozen Storage | Chloroform | >90% | Not Specified |
| Pyridine | <90% | Not Specified |
Key Insight: For both short and long-term cold storage, as well as frozen storage, chloroform provides the most consistent and high recovery rate (≥90%). While pyridine is a good solvent for initial solubilization, it is not suitable for long-term storage.
Q3: My analytical results for sterigmatocystin are inconsistent. What could be going wrong? A: Inconsistencies often stem from suboptimal sample preparation or storage. Follow this troubleshooting workflow to diagnose the issue:
This protocol is optimized for stability based on published research [1].
1. Reagents and Equipment
2. Recommended Procedure
3. Verification After storage, analyze the concentration of the standard solution against a freshly prepared control or a certified reference material to verify that no significant degradation has occurred.
The table below summarizes the key physical properties and handling guidelines for STC for your experimental setup.
| Property | Specification | Relevance to Cell Assays |
|---|---|---|
| Molecular Formula | C₁₈H₁₂O₆ [1] | Confirms compound identity. |
| Molecular Weight | 324.3 g/mol [1] | Essential for molarity calculations. |
| Purity | >98% (HPLC; NMR) [1] | High purity ensures experimental results are due to STC alone. |
| Solubility in DMSO | Soluble [1] | Confirms DMSO is an appropriate solvent for stock solutions. |
| Appearance | Pale yellow powder [1] | Allows visual inspection of the compound. |
| Storage Condition | Powder: -20°C [1] Reconstituted: -20°C, protected from light [1] | Protects against compound degradation over time. |
Here is a detailed methodology for preparing a sterigmatocystin stock solution in DMSO for use in cell assays.
Workflow Overview
The following diagram illustrates the key stages in preparing and using your STC stock solution.
Step-by-Step Guide
Preparation:
Weighing:
Dissolution:
Aliquoting and Storage:
Working Solution Preparation:
Q1: The STC precipitate is forming in my aqueous cell culture medium. What should I do? This is a common issue due to STC's low aqueous solubility. STC can form stable, non-covalent aggregates in water that may not be visible as precipitation but can interfere with assays [2].
Q2: Are there alternative solvents if DMSO is not suitable for my assay? Yes, according to supplier data, STC is also soluble in ethanol, methanol, pyridine, and acetone [1]. However, DMSO is generally the preferred solvent for cell culture work due to its low toxicity at dilute concentrations. If you must use an alternative, ensure it is compatible with your cell type and does not exceed safe solvent levels in the final assay.
Q3: How stable is my STC stock solution? While specific stability data is not provided, proper storage is crucial. For best practices:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Highly variable cytotoxicity results | Oversimplified 2D cell culture model lacking physiological relevance. | Transition to a 3D spheroid model. This provides better cell-to-cell contact and mimics the in vivo microenvironment, yielding more consistent and reliable data [2]. |
| Unexpected low toxicity readings | Exposure of 3D spheroids for an insufficient duration. | Extend the exposure time. 3D spheroids develop gradients (e.g., a necrotic core) that require longer exposure times (e.g., 72 hours) to show significant toxic effects compared to 2D cultures [2]. |
| Detecting mycotoxin absorption in models | Inefficient uptake of the mycotoxin in the experimental model. | Monitor urinary concentration as a biomarker. If working with animal models, analyze urine samples using LC-MS/MS to gauge internal exposure and test the efficacy of mitigation agents like DFA III [3]. |
| Studying mixtures leads to unclear effects | Not accounting for synergistic interactions between co-occurring mycotoxins. | Use a combination study design. Employ methods like the Chou-Talalay combination index to quantify synergy, antagonism, or additivity, especially for common mixtures like AFB1, ENNB, and STG [1]. |
This protocol is adapted from a study that developed a more physiologically relevant model for neuroblastoma research [2].
This protocol is based on a study that successfully used DFA III to reduce STE absorption [3].
The following diagrams, created with Graphviz, illustrate the core experimental paths and their outcomes. The color palette is chosen for clarity and accessibility.
This diagram outlines the parallel processes for evaluating sterigmatocystin toxicity in both 3D and 2D cell models.
This diagram shows the strategy for testing combined mycotoxin effects and evaluating a mitigation agent.
The table below summarizes key experimental parameters from recent studies to help you design your experiment.
| Cell Line / System | Exposure Time | Key Assessment Method | Critical Finding / Consideration | Source |
|---|---|---|---|---|
| HepG2 & A549 | 24 hours | MTT (cytotoxicity), Alkaline comet (genotoxicity) | 5-Methoxysterigmatocystin was ~10x more cytotoxic than STC. | [1] |
| Multiple (SH-SY5Y, MDA-MB-213, BM-MSC, HUVECs) | 24, 48, and 72 hours | ATP assay (CellTiter-Glo 3D) | Cell viability measured at multiple time points; sensitivity varied significantly by cell line and culture model (2D vs. 3D). | [2] |
| gpt∆ C57BL/6J MEFs | Not specified, but post-exposure analysis after a "recovery period" | Duplex sequencing for mutational spectra | Metabolic activation (S9 fraction) is mandatory to observe significant cytotoxicity and mutagenicity. | [3] |
| Common Carp (in vivo study) | 8, 16, and 24 hours | qPCR for DNA repair gene expression | Significant upregulation of DNA repair genes (OGG1, p53) was detected only at the 24-hour mark. | [4] |
| Zebrafish Embryo (Microinjection) | Exposure at fertilization, monitored for embryotoxicity | Survival rate, DNA strand breaks, teratogenicity | Metabolically activated STC caused higher mortality and DNA damage. | [5] |
This protocol is adapted from studies on mammalian cell lines [1] [3].
Key Materials:
Workflow: The following diagram outlines the key stages of the experimental procedure.
Procedure Steps:
Q1: Is metabolic activation always necessary for STC treatment? While STC can show some baseline toxicity without activation, most studies indicate that metabolic activation is crucial for achieving its full cytotoxic and genotoxic potential. The reactive epoxide metabolite responsible for DNA adduct formation is generated via cytochrome P450 enzymes. Omitting S9 activation may lead to a significant underestimation of STC's toxicity [5] [3].
Q2: My negative control (solvent only) is showing toxicity. What could be wrong? This is a common issue. The most likely cause is an excessively high concentration of the solvent (e.g., methanol or DMSO) used to dissolve the STC stock.
Q3: I'm not seeing a clear dose-response in my cytotoxicity assay. What should I check?
Q4: Why should I consider using 3D spheroid models instead of traditional 2D monolayers? Conventional 2D monolayers lack the complex architecture and cell-cell interactions found in real tissues. Using 3D spheroid models can provide a more physiologically relevant and predictive toxicology data, as they better mimic the in vivo microenvironment and often show different sensitivity profiles to toxins [2].
The table below summarizes key experimental data comparing the toxicity of AFB1 and STC.
| Toxicity Parameter | Aflatoxin B1 (AFB1) | Sterigmatocystin (STC) | Experimental Context | Citation |
|---|---|---|---|---|
| Carcinogenicity Classification (IARC) | Group 1 (Carcinogenic to humans) | Group 2B (Possibly carcinogenic to humans) | Human health hazard assessment | [1] [2] |
| In vitro Cytotoxicity (IC₅₀) | 16.9 μM | 7.3 μM | 48-hour exposure; HepG2 cells (SRB assay) | [3] |
| In vitro Mutagenic Potency | Stronger, dose-dependent increase | Weaker, modest increase | Mouse Embryo Fibroblasts (MEFs) with metabolic activation | [4] [5] |
| Primary Mutational Signature | GC→TA transversions with hotspots in 5'-CGC-3' and 5'-CGG-3' | GC→TA transversions, more uniform, resembles oxidative stress | High-resolution duplex sequencing in MEFs | [4] [5] |
| Acute Oral Toxicity (LD₅₀ in rats) | ~6 mg/kg bw | ~60 mg/kg bw | In vivo acute toxicity study | [1] |
| In vivo Genotoxicity (Liver) | Slight DNA damage (strand breaks) detected | No significant genotoxicity detected under tested conditions | Wistar rat model (Comet assay); STC dosed at 20 mg/kg bw, AFB1 at 0.25 mg/kg bw | [6] [7] |
| Dependency on Metabolic Activation | High (potent cytotoxicity and mutagenicity post-activation) | Moderate (shows baseline toxicity without activation) | Mouse Embryo Fibroblasts (MEFs) with S9 fraction | [4] [5] |
To ensure the reproducibility of the data cited above, here are the methodologies for the key experiments.
Cell Culture and Cytotoxicity (SRB Assay)
In vitro Mutagenicity and Mutational Spectrum Analysis
gpt∆ C57BL/6J mouse embryo fibroblasts (MEFs).In vivo Genotoxicity Assessment (Comet Assay)
AFB1 and STC share a core genotoxic mechanism but differ in their efficiency and secondary pathways, as illustrated below.
The diagram above shows the shared and distinct pathways. The key mechanistic differences are:
AFB1-N7-Gua and STC-N7-Gua), the structural differences—particularly AFB1's puckered cyclopentenone ring versus STC's planar xanthone ring—influence the efficiency of this process and the resulting mutational fingerprint [4] [5]. AFB1 generally exhibits greater mutagenic potency.
Sterigmatocystin (STE) and O-methylsterigmatocystin (OMST) are key intermediates in the biosynthesis of Aflatoxin B1 (AFB1) and G1 (AFG1) in fungi like Aspergillus parasiticus and Aspergillus flavus [1] [2].
The following diagram illustrates this relationship within the aflatoxin biosynthesis pathway:
The conversion is a key regulatory point. Some fungi (e.g., A. versicolor, A. nidulans) accumulate STE because they lack the ability to efficiently convert it to OMST, while others (e.g., A. flavus, A. parasiticus) proceed to produce aflatoxins [1] [3].
A foundational study from 3 described a cell-free preparation that demonstrated this conversion, a crucial step in confirming the pathway. The key methodological details and findings are summarized below:
| Aspect | Description |
|---|---|
| Key Finding | A cell-free system can convert Sterigmatocystin (STE) into both O-methylsterigmatocystin (OMST) and Aflatoxin B1 (AFB1) [4] [5]. |
| Experimental System | Cell-free preparation derived from a mutant strain of Aspergillus parasiticus [4]. |
| Methodological Note | The study suggested that STE and OMST have similar chromatographic properties, which can lead to erroneous conclusions if not carefully separated and identified [4]. |
aflG) can provide indirect, systems-level insights into how the presence of STE affects its own conversion [3].
The table below summarizes validation data for various sterigmatocystin antibodies, including their types, key specificity characteristics, and performance in different assays.
| Antibody Name / ID | Type | Specificity & Cross-Reactivity | Assay Application | Key Performance Data (IC₅₀ or LOD) | Source / Reference |
|---|---|---|---|---|---|
| VerA 3 [1] [2] | Mouse Monoclonal | High affinity for STG; No cross-reactivity with AFB1, AFB2, AFG1, AFG2, AFM1 [1] [2] | icELISA | IC₅₀: Not explicitly stated; LODs: 0.06 ng/g (maize), 0.08 ng/g (wheat), 0.1 ng/g (peanuts) [1] [2] | Research Article (Li et al., 2014) |
| VerA 4 & VerA 6 [1] [2] | Mouse Monoclonal | High affinity for STG; No cross-reactivity with listed aflatoxins [1] [2] | icELISA | N/A (VerA 3 was the most sensitive) [1] [2] | Research Article (Li et al., 2014) |
| MA5-49620 [3] | Mouse Monoclonal | Target: Sterigmatocystin (validation level not detailed in abstract) | IHC, ELISA, Lateral Flow | N/A | ThermoFisher (Commercial) |
| GMP-SMT-153-Ab-1 [4] | Mouse Monoclonal | Validated via competitive ELISA with STG hapten conjugates [4] | ELISA, LFIA, TRFIA | IC₅₀: 0.10 ppb (ng/mL) [4] | GeneMedi (Commercial) |
| GMP-SMT-153-Ab-2 [4] | Human Monoclonal | Validated via competitive ELISA with STG hapten conjugates [4] | ELISA, LFIA, TRFIA | IC₅₀: 0.10 ppb (ng/mL) [4] | GeneMedi (Commercial) |
| Polyclonal Antibody [5] | Rabbit Polyclonal | Very specific to STC; No cross-reactivity with analogue structures [5] | ciELISA | IC₅₀: 4.52 ± 0.81 ng/mL; LOD (IC₁₀): 0.19 ± 0.04 ng/mL [5] | Research Article (2019) |
The specificity and sensitivity of sterigmatocystin antibodies are typically validated through a multi-step process, from immunogen preparation to assay optimization.
Diagram of the core workflow for validating sterigmatocystin antibody specificity, covering immunogen preparation to final assay application.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values and key cytotoxicity findings for STE from various studies.
| Cell Line / Model | Cell Type Description | Key Cytotoxicity Findings (IC₅₀ or Equivalent) | Experimental Context | Citation |
|---|---|---|---|---|
| HepG2 (2D model) | Human hepatocellular carcinoma | IC₅₀: ~10 µM (after 24h); Significant decrease in viability at ≥1.5 µM [1] [2] | Individual toxin exposure [1] [2] | |
| A549 (2D model) | Human lung adenocarcinoma | IC₅₀: >30 µM (after 24h); Less sensitive than HepG2 [1] | Individual toxin exposure [1] | |
| BM-MSC (3D spheroid) | Healthy human bone marrow-derived mesenchymal stem cells | IC₅₀: 2.59 µM (after 72h); More sensitive than 2D models [3] | Comparative study of 2D vs. 3D cultures [3] | |
| HUVEC (3D spheroid) | Healthy human umbilical vein endothelial cells | IC₅₀: 0.86 µM (after 72h); Most sensitive cell line tested [3] | Comparative study of 2D vs. 3D cultures [3] | |
| SH-SY5Y (3D spheroid) | Human neuroblastoma (tumor) | IC₅₀: 3.41 µM (after 72h) [3] | Comparative study of 2D vs. 3D cultures [3] | |
| MDA-MB-231 (3D spheroid) | Human breast cancer (epithelial, tumor) | IC₅₀: 6.77 µM (after 72h) [3] | Comparative study of 2D vs. 3D cultures [3] | |
| gptΔ MEFs (2D model) | C57BL/6J mouse embryo fibroblasts | Significant cytotoxicity upon metabolic activation with S9 fraction; more toxic than AFB1 without activation [4] | Comparison with Aflatoxin B1 (AFB1) [4] | |
| Zebrafish Embryos (Microinjection) | In vivo vertebrate model | S9-activated STE caused the highest mortality and DNA strand breaks vs. AFB1 [5] | Novel microinjection method; comparison with AFB1 [5] |
Understanding the methodologies behind the data is crucial for evaluation and replication.
| Experiment Aspect | Protocol Description |
|---|
| Cell Viability Assay | The ATP assay (CellTiter-Glo 3D) was used for 3D spheroids to measure metabolic activity [3]. The MTT assay, which measures the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells, was used for 2D monolayers (e.g., HepG2, A549) [1] [2]. | | Metabolic Activation | For tests requiring bioactivation, a rat liver S9 fraction mixed with a cofactor (NADPH) was used to simulate mammalian liver metabolism. This converts STE into its more reactive forms [4] [5]. | | Culture Models (2D vs. 3D) | 2D Monolayers: Cells grown on flat surfaces. 3D Spheroids: Cells self-assemble into spherical clusters, better mimicking tissue architecture and often showing higher resistance to toxins [3]. | | Genotoxicity Assessment | Alkaline Comet Assay: Used to detect DNA single and double-strand breaks in HepG2 and A549 cells [1] [2]. SOS-Chromotest: A bacterial test (E. coli) used to measure genotoxicity (DNA damage) [5]. | | Exposure Duration | Cytotoxicity assays were typically conducted over 24, 48, and 72 hours to observe time-dependent effects [3]. |
The cytotoxicity of STE primarily stems from two interconnected mechanisms: direct DNA damage and induction of oxidative stress.
The diagram above illustrates the two main pathways. Here are the specific details:
The table below synthesizes key experimental findings from the literature, highlighting the critical difference between aflatoxigenic and nonaflatoxigenic isolates.
| Study Focus / Isolate Type | Transformation of ST to Aflatoxins | Transformation of OMST to Aflatoxins | Key Findings and Broader Context |
|---|---|---|---|
| Aflatoxigenic Isolates (7 out of 8 tested) | Positive [1] [2] | Positive [1] [2] | The majority of toxin-producing isolates possess the enzymatic machinery for the final biosynthetic steps [1]. |
| Aflatoxigenic Isolates (1 out of 8 tested) | Negative [1] [2] | Negative [1] [2] | A small subset of aflatoxigenic isolates appears to be blocked at the final conversion step, despite producing toxins via the standard pathway [1]. |
| Nonaflatoxigenic Isolates (All 24 tested) | Negative [1] [2] | Negative [1] [2] | The inability to transform these late-stage precursors is a consistent characteristic of non-producers [1]. The underlying cause is often the absence or dysfunction of key genes in the aflatoxin cluster, such as the regulatory gene aflR [3]. |
For researchers looking to replicate or understand these studies, here are the core methodologies employed.
The following diagram maps the relationship between the discussed precursors and aflatoxins within the broader biosynthetic pathway, and situates the discussed transformation experiment within a research context.
The table below summarizes the characteristics of the immune reagents identified in the search results.
| Immune Reagent | Type / Description | Key Characteristics & Performance Data | Detection Method Demonstrated |
|---|
| VerA 3, VerA 4, VerA 6 [1] [2] | Monoclonal Antibodies (mAbs) | - High Affinity: VerA 3 used at 1:80,000 dilution in icELISA [1] [2].
Here are the detailed methodologies for the generation and application of the most well-documented reagents (the VerA series mAbs).
This workflow outlines the process of creating the monoclonal antibodies used for detection.
Key Steps in Detail:
This workflow describes the assay developed using the VerA 3 antibody.
Assay Optimization Details:
The biosynthesis of STC and AFB1 is a highly coordinated process originating from a common polyketide pathway in Aspergillus species. STC is a direct precursor to AFB1, and their biosynthetic genes are clustered together in the fungal genome [1] [2].
Key Gene Clusters and Pathway Intermediates
The table below outlines the key genes and their functions in the AFB1/STC biosynthetic cluster, which comprises over 30 genes [1].
| Gene Name (Current/Old) | Gene Function / Enzyme Encoded | Primary Role in Pathway |
|---|---|---|
| aflC / pksA | Polyketide synthase (PKS) | Catalyzes the first committed step; forms the polyketide backbone from acetyl-CoA and malonyl-CoA [1] |
| aflD / nor-1 | Norsolorinic acid ketoreductase | Converts norsolorinic acid (NOR) to averantin (AVN) [1] |
| aflM / ver-1 | Versicolorin B synthase | Involved in the conversion of versicolorin A to 6-demethylsterigmatocystin (DMST) [3] [1] |
| aflO / omtB | O-methyltransferase B | Methylates DMST to form sterigmatocystin (STC) [2] |
| aflP / omtA | O-methyltransferase A | Methylates STC to form O-methylsterigmatocystin (OMST), a key step toward AFB1 [2] |
| aflQ / ordA | Cytochrome P450 monooxygenase | Catalyzes the final oxidative steps to convert OMST to AFB1/AFG1 [2] |
| aflR | Pathway-specific transcription factor | Master regulator; binds to the promoter of pathway genes and activates their transcription [1] [2] |
| aflS | Regulatory co-activator | Works with AflR to fine-tune the expression levels of the biosynthetic genes [1] |
Simplified Biosynthesis Pathway Diagram The following chart maps the major intermediates in this shared biosynthetic pathway.
This diagram shows that STC is the penultimate stable metabolite before the final branching point leading to AFB1 and other aflatoxins [3] [2]. The pathway is positively regulated by the products of the aflR and aflS genes [1] [2].
While structurally similar, AFB1 and STC exhibit distinct toxicological profiles, largely due to differences in their metabolic activation and interaction with cellular components [4].
Summary of Toxicity Profiles
| Parameter | Aflatoxin B1 (AFB1) | Sterigmatocystin (STC) |
|---|---|---|
| Structural Features | Coumarin-cyclopentenone core [4] | Xanthone core [4] |
| Metabolic Activation | Activated by CYP450 enzymes (e.g., CYP1A2, CYP3A4) to exo-AFB1-8,9-epoxide [4] | Activated to STC-1,2-epoxide; can also form catechol metabolites [4] [5] |
| Primary DNA Adduct | 8,9-dihydro-8-(N7-guanyl)-9-hydroxyaflatoxin B1 (AFB1-N7-Gua) [4] | 1,2-dihydro-2-(N7-guanyl)-1-hydroxysterigmatocystin (ST-N7-Gua) [4] |
| Dominant Mutation Type | GC→TA transversions, with strong hotspots (e.g., 5'-CGC-3') [4] | GC→TA transversions, but more uniformly distributed, resembling oxidative stress [4] |
| Carcinogenicity | Group 1 (IARC): Carcinogenic to humans [5] | Group 2B (IARC): Possibly carcinogenic to humans [5] [6] |
| Relative Potency | Considered the more potent carcinogen and mutagen; used as a reference [4] [6] [7] | Often cited as ~1/10 the carcinogenic potency of AFB1 in some models, though some studies contest this [4] [8] [6] |
| In Vitro Cytotoxicity (with S9 activation) | Near-complete growth inhibition at 1 µM in MEFs [4] | Significant toxicity, but less pronounced than AFB1 at 1 µM in MEFs [4] |
| In Vitro Mutagenicity (with S9 activation) | Strong, dose-dependent increase in mutation frequency [4] | Modest increase, with no clear dose-dependence in MEFs [4] |
Contrasting Findings from Alternative Models Recent studies using different experimental models have yielded results that challenge the traditional view of STC's relative potency.
For reproducibility, here are the methodologies from key studies cited in this guide.
1. Protocol: Mutagenicity and Cytotoxicity Assay in Mouse Embryo Fibroblasts (MEFs) [4]
2. Protocol: SOS-Chromotest for Genotoxicity [8] [5]
3. Protocol: Zebrafish Embryo Microinjection Teratogenicity Assay [8] [5]
The distinct mutational signatures of AFB1 and STC suggest their DNA damage mechanisms differ beyond the initial adduct formation [4]. These unique mutational spectra could serve as biomarkers to identify the causative toxin in cases of exposure [4].
Future research should focus on:
The table below compares the core principles, key performance metrics, and typical applications of common analytical techniques for sterigmatocystin.
| Method | Core Principle | Key Performance Metrics (LOD/LOQ) | Recovery (%) | Primary Applications & Notes |
|---|---|---|---|---|
| LC-MS/MS [1] [2] [3] | Liquid chromatography separation with tandem mass spectrometry detection | LOD: 0.01-0.07 µg/kg (in rice wine) [2]; LOQ: 0.05 µg/kg (in foods) [1], 1.0 ng/kg (in cheese) [3] | 73-119 [2], 86-102 [1] | Considered a confirmatory and reference method; ideal for simultaneous analysis of multiple mycotoxins [4]. |
| Immunoaffinity Cleanup with LC-FD/UV [2] [3] | Sample cleanup via antibody-based columns followed by liquid chromatography with fluorescence or UV detection | LOQ: <1.5 µg/kg (recommended by EFSA) [2] | 81-95 [2] | A common strategy for complex matrices; FLD is typical for aflatoxins, UV for STC [3]. |
| ELISA [5] | Enzyme-linked immunosorbent assay using monoclonal antibodies | Screening Target Concentration (STC): 1.5 µg/kg; Cutoff: 1.2-1.3 µg/kg (in grains) [5] | Validated by correlation with LC-MS/MS [5] | High-throughput screening tool; rapid and simple, but may require confirmation by LC-MS/MS [5]. |
Here are the detailed workflows for two commonly used and validated methods.
This method, validated for cheese analysis, involves a specific cleanup step to isolate the analyte from a complex matrix [3].
This protocol describes a competitive ELISA developed for the high-throughput screening of grains [5].
This diagram illustrates the more complex, multi-step workflow of the reference LC-MS/MS method compared to the streamlined ELISA procedure.
Acute Toxic;Health Hazard